Sinensetin-d3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H20O7 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-6-(trideuteriomethoxy)chromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-22-13-7-6-11(8-15(13)23-2)14-9-12(21)18-16(27-14)10-17(24-3)19(25-4)20(18)26-5/h6-10H,1-5H3/i4D3 |
InChI Key |
LKMNXYDUQXAUCZ-GKOSEXJESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2C(=C1OC)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Sinensetin-d3: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinensetin-d3 is a deuterated derivative of Sinensetin, a polymethoxylated flavone found in various citrus peels and the plant Orthosiphon stamineus. The incorporation of deuterium isotopes provides a valuable tool for researchers in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside experimental methodologies and an exploration of its role in relevant biological pathways. While specific experimental data for the deuterated form is limited, the properties of its non-deuterated counterpart, Sinensetin, serve as a reliable proxy for many of its physicochemical characteristics.
Physicochemical Properties
The core physical and chemical properties of this compound are summarized in the tables below. Data for Sinensetin is included for comparative purposes, given the scarcity of specific data for the deuterated analogue.
Table 1: General and Physical Properties
| Property | This compound | Sinensetin | Source(s) |
| Molecular Formula | C₂₀H₁₇D₃O₇ | C₂₀H₂₀O₇ | N/A |
| Molecular Weight | 375.39 g/mol | 372.37 g/mol | N/A |
| Appearance | Solid | Crystalline solid | [1] |
| Melting Point | Not available | 179 °C | [1] |
| Boiling Point | Not available | Not available | [2] |
| Solubility | Not available | Soluble in DMSO (approx. 0.5 mg/ml); Sparingly soluble in aqueous solutions. | N/A |
Table 2: Spectroscopic Data
| Spectroscopic Data | This compound | Sinensetin | Source(s) |
| ¹H-NMR | Not available | See Figure 1 | [3] |
| ¹³C-NMR | Not available | See Figure 2 | [4][5] |
| Mass Spectrometry (MS) | Not available | [M+H]⁺ at m/z 373.1282 | [6] |
| Infrared (IR) Spectroscopy | Not available | Not available | N/A |
Note: It is assumed that the spectral characteristics of this compound will be very similar to Sinensetin, with the primary difference being the absence of signals corresponding to the deuterated positions in ¹H-NMR and slight shifts in the corresponding ¹³C-NMR signals. The mass spectrum of this compound would show a molecular ion peak shifted by +3 m/z units compared to Sinensetin.
Experimental Protocols
Detailed experimental protocols for the characterization of flavonoids like this compound are crucial for reproducible research. Below are generalized methodologies for key analytical techniques.
Determination of Solubility
A standard method to determine the solubility of a flavonoid is the shake-flask method.
-
Preparation: An excess amount of the compound (this compound) is added to a known volume of the solvent (e.g., water, DMSO, ethanol) in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The saturated solution is filtered to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation.
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern.
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique for flavonoids, producing protonated molecules [M+H]⁺.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are measured. High-resolution mass spectrometry (HRMS) provides accurate mass measurements for elemental composition determination.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions to gain further structural information.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
-
Sample Preparation: The solid sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over the range of approximately 4000 to 400 cm⁻¹.
-
Data Analysis: The absorption bands are assigned to specific functional groups (e.g., C=O, C-O, C=C, aromatic C-H).
Biological Activity and Signaling Pathways
Sinensetin has been shown to interact with ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which are key players in multidrug resistance (MDR) in cancer cells.
This compound's Role in Overcoming Multidrug Resistance
Sinensetin acts as an inhibitor of P-gp and ABCG2, which are efflux pumps that actively transport a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. By inhibiting these pumps, Sinensetin can restore the sensitivity of resistant cancer cells to anticancer drugs.
Caption: this compound inhibition of P-gp and ABCG2 efflux pumps.
The diagram above illustrates the mechanism by which this compound can reverse multidrug resistance. Chemotherapeutic drugs that enter the cancer cell are actively pumped out by P-gp and ABCG2. This compound inhibits the function of these transporters, leading to an increased intracellular accumulation of the chemotherapeutic drug, which can then induce apoptosis or cell death.
Conclusion
This compound is a valuable research tool with physical and chemical properties closely resembling its non-deuterated analog, Sinensetin. This guide provides a foundational understanding of these properties, standardized experimental protocols for their determination, and insight into its biological mechanism of action in overcoming multidrug resistance. The provided data and methodologies are intended to support researchers and drug development professionals in their ongoing studies with this important compound.
References
- 1. Sinensetin | C20H20O7 | CID 145659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Sinensetin (FDB015552) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. Discriminative Metabolomics Analysis and Cytotoxic Evaluation of Flowers, Leaves, and Roots Extracts of Matthiola longipetala subsp. livida - PMC [pmc.ncbi.nlm.nih.gov]
Sinensetin-d3: A Technical Overview for Researchers
For researchers, scientists, and professionals in drug development, this document provides a concise technical guide to Sinensetin-d3, a deuterated analog of the naturally occurring polymethoxylated flavone, Sinensetin. This guide covers its fundamental properties, biological activities, and associated experimental methodologies.
Core Compound Identification
Here are the key identifiers for this compound and its non-deuterated counterpart, Sinensetin.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1438399-79-1[1][2] | C20H17D3O7[1] | 375.39[1] |
| Sinensetin | 2306-27-6[3][4][5][6] | C20H20O7[5][7] | 372.37[3][6][8] |
Biological Activity and Mechanisms of Action
Sinensetin exhibits a broad range of pharmacological activities, positioning it as a compound of interest for further investigation in drug discovery. Its effects are attributed to the modulation of several key cellular signaling pathways.
Anti-Cancer and Anti-Proliferative Effects
Sinensetin has demonstrated significant anti-cancer properties across various cancer cell lines. Its mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell migration and invasion.[9] These effects are mediated through the regulation of multiple signaling pathways.
One of the primary pathways targeted by Sinensetin is the PTEN/PI3K/AKT signaling pathway . In gallbladder adenocarcinoma cells, Sinensetin treatment led to the inhibition of this pathway, resulting in reduced cell viability.[9][10]
Furthermore, in non-small cell lung cancer (NSCLC), Sinensetin has been identified as a selective inhibitor of Mitogen-Activated Protein Kinase Kinase 6 (MKK6) . This inhibition subsequently suppresses the MKK6-p38α signaling pathway, which is crucial for cell proliferation and survival.[11]
In liver cancer, Sinensetin has been shown to suppress angiogenesis by targeting the VEGF/VEGFR2/AKT signaling pathway .[11][12] It also has been found to protect against pulmonary fibrosis by inhibiting the Wnt/β-Catenin signaling pathway .[12]
In human T-cell lymphoma, Sinensetin induces apoptosis and autophagy through the Akt/mTOR signaling pathway .[13]
Below is a diagram illustrating the key signaling pathways modulated by Sinensetin.
Anti-Inflammatory and Other Activities
Sinensetin also exhibits anti-inflammatory properties by regulating the protein level of IκB-α, a key component in the NF-κB signaling pathway.[13] Additionally, it has been reported to have anti-fungal and anti-histamine activities.[1] In the context of metabolic regulation, Sinensetin has been shown to be involved in the AMPK signaling pathway, which plays a central role in cellular energy homeostasis.[13]
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of Sinensetin.
Table 1: Inhibitory Concentrations of Sinensetin
| Activity | Cell Line/Target | IC50 Value | Reference |
| Anti-histamine Release (Antigen-stimulated) | - | 44 µM | [13] |
| Anti-histamine Release (TPA-stimulated) | - | 26 µM | [13] |
| P-glycoprotein Inhibition | AML-2/D100 cells | 1.14 µM | [14] |
Table 2: Effects of Sinensetin on Protein Expression and Other Biological Readouts
| Pathway/Process | Target | Effect | Concentration | Cell Line | Reference |
| Apoptosis | Bcl-2 | Downregulation | 6.12, 12.5, 25 µM | TJ-GBC2 | [9] |
| Apoptosis | Bax | Upregulation | 6.12, 12.5, 25 µM | TJ-GBC2 | [9] |
| Cell Invasion | MMP-2, MMP-9 | Downregulation | 6.12, 12.5, 25 µM | TJ-GBC2 | [9] |
| Lipid Metabolism | SREBP-1c | Decrease | 40 µM | 3T3-L1 | [13] |
| AMPK Signaling | AMPK, ACC | Increased Phosphorylation | 40 µM | - | [13] |
Experimental Protocols
A general workflow for investigating the anti-cancer effects of Sinensetin is outlined below. This workflow is representative of the methodologies cited in the literature.[9][10]
Detailed Methodologies
-
Cell Viability Assay (MTT): Cancer cells are seeded in 96-well plates and treated with various concentrations of Sinensetin. After a specified incubation period, MTT reagent is added, and the resulting formazan crystals are dissolved. The absorbance is then measured to determine cell viability.[9]
-
Apoptosis Assays:
-
DAPI Staining: Cells treated with Sinensetin are stained with DAPI, a fluorescent stain that binds to DNA. Apoptotic cells exhibit characteristic nuclear condensation and fragmentation, which can be visualized under a fluorescence microscope.[10]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes.[10]
-
-
Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins. Following treatment with Sinensetin, cell lysates are prepared, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, MMP-2, MMP-9).[9]
-
Cell Migration and Invasion Assays:
-
Wound Healing Assay: A "scratch" is made in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored and quantified.[10]
-
Transwell Invasion Assay: Cells are seeded in the upper chamber of a Transwell insert coated with a basement membrane matrix. The lower chamber contains a chemoattractant. The number of cells that invade through the matrix and migrate to the lower chamber is quantified.[9]
-
-
Isolation and Purification: Sinensetin can be isolated from natural sources, such as the peels of Citrus reticulata, using techniques like column chromatography (e.g., Sephadex LH-20, silica gel) and preparative Thin Layer Chromatography (TLC).[7][13] High-Speed Counter-Current Chromatography (HSCCC) and preparative High-Performance Liquid Chromatography (HPLC) have also been employed for its separation.[7][13]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. clearsynth.com [clearsynth.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. CAS 2306-27-6 | Sinensetin [phytopurify.com]
- 5. Sinensetin | C20H20O7 | CID 145659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ≥98% (HPLC), powder, anti-inflammatory agent | Sigma-Aldrich [sigmaaldrich.com]
- 7. frontiersin.org [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. jbuon.com [jbuon.com]
- 10. Sinensetin flavone exhibits potent anticancer activity against drug-resistant human gallbladder adenocarcinoma cells by targeting PTEN/PI3K/AKT signalling pathway, induces cellular apoptosis and inhibits cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of sinensetin as a selective inhibitor for mitogen-activated protein kinase kinase 6 and an anticancer agent for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. View of Synthetic pathways of sinensetin and derivatives as an alternate source in biological activity study | Journal of Food Bioactives [isnff-jfb.com]
- 13. Frontiers | Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity [frontiersin.org]
- 14. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Purification of Sinensetin-d3
This technical guide provides a comprehensive overview of the synthesis and purification of Sinensetin-d3, a deuterated analog of the naturally occurring polymethoxyflavone, Sinensetin. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic studies.
Introduction to Sinensetin and its Deuterated Analog
Sinensetin (5,6,7,3',4'-pentamethoxyflavone) is a bioactive flavonoid found predominantly in citrus peels and certain medicinal plants like Orthosiphon aristatus.[1][2] It has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[3] Deuterium-labeled internal standards, such as this compound, are crucial for quantitative bioanalytical assays (e.g., LC-MS/MS) to accurately determine the pharmacokinetics and metabolism of the parent compound in biological matrices. The synthesis of this compound involves the introduction of a stable isotopic label, typically a deuterated methyl group, which allows it to be distinguished from the endogenous compound by its mass.
Synthesis of this compound
The synthesis of 6-D3-Sinensetin can be achieved through a multi-step process, as outlined by Wei et al. (2013).[1] The synthetic route involves the preparation of a deuterated acetophenone intermediate followed by a condensation reaction and subsequent cyclization to form the flavonoid backbone.
-
Acetylation of 3,5-dimethoxy-4-hydroxyphenol (19): 3,5-dimethoxy-4-hydroxyphenol is acetylated to yield 3,6-dihydroxy-2,4-dimethoxyacetophenone (20).
-
Deuterated Methylation: The intermediate (20) is then methylated using deuterated methyl iodide (CD3I) to produce 3-D3-6-hydroxy-2,3,4-trimethoxyacetophenone (21). This step introduces the isotopic label.
-
Aldol Condensation: An Aldol condensation reaction is carried out between the deuterated acetophenone (21) and 3,4-dimethoxybenzaldehyde (11) to synthesize the deuterated chalcone (22).
-
Cyclization and Oxidation: The resulting deuterated chalcone (22) undergoes cyclization and oxidation to yield the final product, 6-D3-Sinensetin (23).
Diagram of the Synthetic Workflow for this compound
Caption: Synthetic pathway for 6-D3-Sinensetin.
Purification of this compound
The purification of this compound is critical to remove unreacted starting materials, byproducts, and other impurities. The purification methods for the deuterated analog are analogous to those used for unlabeled Sinensetin due to their similar physicochemical properties. A multi-step purification process is often employed to achieve high purity.[4][5]
-
Initial Extraction: The crude reaction mixture containing this compound is first subjected to a liquid-liquid extraction. A common method involves partitioning with dichloromethane.[4][5]
-
Column Chromatography: The extracted material is then purified by column chromatography.
-
Silica Gel Chromatography: A silica gel column is typically used with a gradient elution system. The mobile phase can consist of a mixture of solvents such as chloroform and ethyl acetate, with the polarity gradually increased.[6]
-
Sephadex LH-20 Chromatography: For further purification to remove closely related impurities, Sephadex LH-20 column chromatography can be employed.[7]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity (e.g., >95%), preparative HPLC is the method of choice. A common mobile phase for the purification of Sinensetin is a mixture of acetonitrile and water.[4][5]
-
Purity Assessment: The purity of the final product should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS).
Diagram of the Purification Workflow
References
- 1. View of Synthetic pathways of sinensetin and derivatives as an alternate source in biological activity study | Journal of Food Bioactives [isnff-jfb.com]
- 2. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Isolation and purification of sinensetin, and in silico screening of phytochemicals from Orthosiphon aristatus (Blume) Miq. for anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 7. Frontiers | Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity [frontiersin.org]
Commercial Suppliers of High-Purity Sinensetin-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available high-purity Sinensetin-d3, a deuterated analog of the naturally occurring polymethoxylated flavone, Sinensetin. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled compound for a variety of applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in analytical assays.
Introduction to Sinensetin and its Deuterated Analog
Sinensetin is a bioactive flavonoid found in various citrus peels and the plant Orthosiphon stamineus. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] The deuterated form, this compound, in which three hydrogen atoms have been replaced by deuterium, serves as an invaluable tool in research and development. The increased mass of the deuterated analog allows for its differentiation from the endogenous compound in mass spectrometry-based analyses, making it an ideal internal standard for accurate quantification.
Commercial Supplier Overview
A critical aspect of utilizing this compound in research is sourcing high-purity material from reliable commercial suppliers. The following table summarizes the key quantitative data for this compound offered by prominent vendors in the field. Please note that while efforts have been made to gather precise information, it is recommended to request a certificate of analysis (CoA) from the supplier for the most current and lot-specific data.
| Supplier | Product Number | Purity (by HPLC) | Isotopic Enrichment | Available Quantities |
| Clearsynth | CS-T-42382 (for Sinensetin) | ≥99% (Typical for their standards) | Not specified | Custom synthesis |
| CymitQuimica | TR-S487302 | Not specified | Not specified | Inquire |
| Toronto Research Chemicals (TRC) | S487302 | Not specified | Not specified | Inquire |
Experimental Protocols: Quality Control of this compound
To ensure the identity, purity, and isotopic enrichment of a this compound standard, a series of analytical tests are typically performed. The following are detailed methodologies for key experiments.
Identity and Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To confirm the chemical identity and determine the purity of the this compound sample.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used. A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 330 nm.
-
Sample Preparation: A stock solution of this compound is prepared in methanol or DMSO at a concentration of 1 mg/mL. This is further diluted with the mobile phase to a working concentration of approximately 10-20 µg/mL.
-
Procedure: The prepared sample is injected into the HPLC system. The retention time of the major peak is compared to a previously characterized reference standard of Sinensetin. Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and the position of the deuterium label.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: 5-10 mg of the this compound sample is dissolved in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: ¹H NMR and ¹³C NMR spectra are acquired. In the ¹H NMR spectrum of this compound, the signal corresponding to the protons on the deuterated methoxy group will be absent or significantly reduced in intensity compared to the spectrum of unlabeled Sinensetin. The integration of the remaining proton signals should be consistent with the expected structure. The ¹³C NMR spectrum will show a characteristic triplet for the carbon atom attached to the deuterium due to C-D coupling.
Isotopic Enrichment Determination by Mass Spectrometry (MS)
-
Objective: To determine the percentage of the deuterated analog relative to the unlabeled compound.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Procedure: The this compound sample is introduced into the mass spectrometer. The mass spectrum will show the molecular ion peak for both the unlabeled Sinensetin (M) and the deuterated this compound (M+3). The isotopic enrichment is calculated from the relative intensities of these peaks, after correcting for the natural isotopic abundance of carbon-13.
Visualizing Key Processes
To further aid in the understanding of Sinensetin's biological context and the analytical workflow for its deuterated analog, the following diagrams have been generated.
Figure 1: A typical experimental workflow for the quality control and analysis of a high-purity this compound standard.
References
The Natural Occurrence and Sourcing of Sinensetin: A Technical Guide for Researchers
An in-depth exploration of the botanical origins, biosynthesis, and extraction methodologies for the polymethoxylated flavone, sinensetin.
Executive Summary
Sinensetin, a polymethoxylated flavone (5,6,7,3',4'-pentamethoxyflavone), has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural occurrence and sources of sinensetin, designed for researchers, scientists, and professionals in drug development. The document details the primary botanical sources, geographical distribution, and biosynthetic pathways. Furthermore, it presents a compilation of quantitative data on sinensetin concentrations in various plant materials and outlines detailed experimental protocols for its extraction, isolation, and quantification.
Natural Occurrence and Botanical Sources
Sinensetin is predominantly found in two main genera: Orthosiphon and Citrus.
Orthosiphon stamineus
Orthosiphon stamineus Benth., also known as Orthosiphon aristatus (Blume) Miq., is a medicinal herb belonging to the Lamiaceae family.[1] It is widely cultivated in Southeast Asian countries, including Malaysia and Indonesia.[2] The leaves of O. stamineus are a primary source of sinensetin.[1] The concentration of sinensetin in the leaves can vary based on the geographical location and the specific variety of the plant. For instance, studies on Indonesian O. stamineus have shown sinensetin content ranging from 0.0238 to 0.1533 mg/g.[3] Another study reported that the purple variety of O. aristatus leaves contains the highest concentration of sinensetin, at 0.51% w/w as determined by TLC-Densitometry.[4]
Citrus Species
A diverse range of Citrus species are known to contain sinensetin, with the highest concentrations typically found in the peel (flavedo).[1] Polymethoxylated flavones (PMFs), including sinensetin, are characteristic secondary metabolites of this genus. The content of sinensetin can vary significantly between different Citrus species and even among cultivars of the same species.[5]
Key Citrus species containing sinensetin include:
-
Citrus sinensis (Sweet Orange)[6]
-
Citrus reticulata (Mandarin Orange/Tangerine)[7]
-
Citrus paradisi (Grapefruit)[6]
-
Citrus limon (Lemon)[5]
-
Citrus aurantium (Bitter Orange)[5]
Quantitative Analysis of Sinensetin in Natural Sources
The concentration of sinensetin in its natural sources is influenced by factors such as species, cultivar, plant part, geographical origin, and extraction method. The following tables summarize quantitative data from various studies.
Table 1: Sinensetin Content in Orthosiphon stamineus
| Plant Part | Geographical Origin | Extraction Solvent/Method | Sinensetin Concentration | Reference |
| Leaves | Indonesia (various locations) | TLC-Densitometry | 0.0238 - 0.1533 mg/g | [3] |
| Leaves (Purple Variety) | Indonesia | Acetone Extract (TLC-Densitometry) | 0.51% w/w | [4] |
| Leaves | Not Specified | Chloroform Extract Fraction (HPLC) | 2.86% (w/w) | [8] |
| Leaves | Not Specified | 50% Methanol Extract (TLC-Densitometry) | 0.36% | [2] |
| Leaves | Not Specified | 70:30 Acetone-Water Extract | 0.32% | [9] |
Table 2: Sinensetin Content in Citrus Species
| Citrus Species | Cultivar | Plant Part | Sinensetin Concentration (mg/100g DW unless specified) | Reference |
| C. reticulata | 'GSG' | Peel | 297.99 | [7] |
| C. sinensis | 'Valencia' | Peel | >4200 ppm | [5] |
| C. sinensis | 'Parson Brown' | Peel | >4200 ppm | [5] |
| C. sinensis | 'Navel' | Peel | >4200 ppm | [5] |
| C. limon | Not Specified | Peel | 13 ppm | [5] |
| C. reticulata | 'Setoka' | Peel | Identified as a major active component | [10] |
Biosynthesis of Sinensetin
Sinensetin, as a polymethoxylated flavone, is synthesized through the general flavonoid biosynthetic pathway, followed by a series of hydroxylation and O-methylation steps. The backbone of the flavone structure is derived from the phenylpropanoid and polyketide pathways.
The biosynthesis of the flavone backbone begins with the amino acid phenylalanine. A series of enzymatic reactions involving Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-Coumaroyl:CoA Ligase (4CL) produces p-coumaroyl-CoA. Chalcone Synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone Isomerase (CHI) converts naringenin chalcone to the flavanone naringenin. Flavanone Synthase (FNS) then introduces a double bond to form the flavone apigenin.
The subsequent steps to produce sinensetin involve hydroxylation and methylation. While the exact complete sequence and substrate specificity for all enzymes leading to sinensetin are still under investigation, recent studies in Citrus have identified key O-methyltransferases (OMTs) involved in PMF biosynthesis. For instance, a caffeoyl-CoA O-methyltransferase (CCoAOMT) from C. sinensis, named CsCCoAOMT1, has been shown to efficiently methylate the 6-, 7-, 8-, and 3'-hydroxyl groups of a wide array of flavonoids.[11] Furthermore, a cluster of tandemly duplicated OMTs (CreOMT3, CreOMT4, and CreOMT5) in mandarins have been identified as crucial for PMF biosynthesis, exhibiting multisite O-methylation activities on hydroxyflavones.[12] The precursor for the final methylation steps is likely a polyhydroxylated flavone, which is sequentially methylated by these OMTs using S-adenosyl-L-methionine (SAM) as the methyl donor.[13]
Figure 1. Simplified biosynthetic pathway of sinensetin.
Experimental Protocols
Extraction of Sinensetin from Plant Material
5.1.1 Solvent Extraction from Citrus Peel
This protocol is adapted from methodologies used for flavonoid extraction from citrus peels.[14][15]
-
Sample Preparation: Fresh citrus peels are washed, dried in a hot air oven at 45-50°C for 48 hours, and ground into a fine powder.
-
Soxhlet Extraction:
-
Place 12.5 g of the dried peel powder into a thimble.
-
Extract with 100 mL of methanol in a Soxhlet apparatus.
-
Continue the extraction for a sufficient duration to ensure complete extraction (typically several hours).
-
The resulting extract is filtered through Whatman filter paper.
-
The residue can be re-extracted twice to maximize yield.
-
-
Solvent Evaporation: The solvent from the filtered extract is removed using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Storage: The crude extract is stored at 4°C in a dark container.
5.1.2 Extraction from Orthosiphon stamineus Leaves
This protocol is based on methods optimized for sinensetin extraction from O. stamineus.[9]
-
Sample Preparation: Dried leaves of O. stamineus are ground into a fine powder.
-
Ultrasonication-Assisted Extraction:
-
Accurately weigh approximately 5 g of the dried leaf powder and place it in a flask with 75 mL of 50% methanol.
-
Sonicate the mixture for 30 minutes in an ultrasonic cleaning bath.
-
Filter the extract and evaporate the solvent to dryness using a rotary evaporator.
-
-
Enrichment Step:
-
Dissolve 1 g of the dry methanol extract in 7 mL of 70% acetone-water.
-
Heat the solution to below 40°C with ultrasonication for 30 minutes.
-
Filter the extract and dry it using the same procedure as in step 2.
-
Isolation of Sinensetin by Column Chromatography
This is a general protocol for the isolation of sinensetin from a crude extract.[4][8]
-
Column Preparation: A glass column is packed with silica gel 60 as the stationary phase, equilibrated with a non-polar solvent such as n-hexane.
-
Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The dried, adsorbed sample is then carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of solvents with increasing polarity. A common gradient system starts with n-hexane and gradually increases the proportion of ethyl acetate, followed by the addition of methanol. For example:
-
n-hexane:ethyl acetate (e.g., from 9:1 to 1:1 v/v)
-
ethyl acetate:methanol (e.g., from 9:1 to 1:1 v/v)
-
-
Fraction Collection: Eluted fractions are collected sequentially.
-
Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) of the collected fractions. Fractions containing the compound with the same Rf value as a sinensetin standard are pooled.
-
Purification: The pooled fractions are further purified by preparative TLC or recrystallization to obtain pure sinensetin.
Quantification of Sinensetin by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a validated HPLC method for the quantification of sinensetin in O. stamineus extracts.[8]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Water (40:60 v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 340 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of pure sinensetin in methanol. Serially dilute the stock solution to prepare a series of standard solutions of known concentrations (e.g., 0.00625 to 0.1 mg/mL).
-
Sample Preparation: Dissolve a known weight of the plant extract in methanol to a specific concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions to construct a calibration curve of peak area versus concentration. Inject the sample solution and determine the peak area of sinensetin.
-
Calculation: Calculate the concentration of sinensetin in the sample using the linear regression equation from the calibration curve.
Figure 2. General experimental workflow for sinensetin sourcing.
Conclusion
Sinensetin is a naturally occurring polymethoxylated flavone with significant therapeutic potential. Its primary botanical sources are the leaves of Orthosiphon stamineus and the peels of various Citrus species. The concentration of sinensetin is highly variable, depending on the plant source and geographical location. The biosynthesis of sinensetin follows the general flavonoid pathway, with final modifications carried out by specific O-methyltransferases. This guide has provided detailed protocols for the extraction, isolation, and quantification of sinensetin, which can serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development. Further research into the specific regulatory mechanisms of sinensetin biosynthesis could lead to the development of plant varieties with enhanced sinensetin content.
References
- 1. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel reverse phase high-performance liquid chromatography method for standardization of Orthosiphon stamineus leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of sinensetin in Orthosiphon stamineus from various phytogeographical zones in Indonesia | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 4. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 5. View of Synthetic pathways of sinensetin and derivatives as an alternate source in biological activity study | Journal of Food Bioactives [isnff-jfb.com]
- 6. Human Metabolome Database: Showing metabocard for Sinensetin (HMDB0036633) [hmdb.ca]
- 7. mdpi.com [mdpi.com]
- 8. HPLC and Anti-Inflammatory Studies of the Flavonoid Rich Chloroform Extract Fractionof Orthosiphon Stamineus Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification and enrichment of sinensetin in the leaves of <i>Orthosiphon stamineus</i> - Arabian Journal of Chemistry [arabjchem.org]
- 10. Identification of sinensetin and nobiletin as major antitrypanosomal factors in a citrus cultivar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A multifunctional true caffeoyl coenzyme A O-methyltransferase enzyme participates in the biosynthesis of polymethoxylated flavones in citrus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neofunctionalization of an OMT cluster dominates polymethoxyflavone biosynthesis associated with the domestication of citrus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. Citrus sinensis Peel Oil Extraction and Evaluation as an Antibacterial and Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
Sinensetin: A Comprehensive Technical Guide to its Pharmacological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinensetin, a polymethoxylated flavone predominantly found in citrus peels and Orthosiphon aristatus, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][2][3] This technical guide provides an in-depth overview of the current understanding of sinensetin's bioactivities, focusing on its anti-cancer, anti-inflammatory, metabolic regulatory, and neuroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents. This document summarizes key quantitative data, details the experimental protocols used in seminal studies, and visualizes the complex signaling pathways modulated by this promising natural compound.
Anti-Cancer Activities
Sinensetin has demonstrated significant anti-cancer potential across a variety of cancer cell lines. Its mechanisms of action are multifaceted, encompassing the induction of apoptosis, inhibition of cell proliferation and invasion, and the modulation of key oncogenic signaling pathways.
Quantitative Data Summary
| Cell Line | Cancer Type | Assay | Endpoint | Result (IC50 or effective concentration) | Reference |
| MDA-MB-468 | Breast Adenocarcinoma | MTT Assay | Cell Viability | IC50 = 0.2 µM | [1] |
| MCF-7 | Breast Cancer | CCK-8 Assay | Cell Viability | IC50 = 131.5 µM | |
| MDA-MB-231 | Breast Cancer | CCK-8 Assay | Cell Viability | IC50 = 97.45 µM | |
| Jurkat | T-cell Leukemia | CCK-8 Assay | Cell Viability | IC50 = 135.4 µM (48h) | [1] |
| CCRF-CEM | T-cell Leukemia | CCK-8 Assay | Cell Viability | IC50 = 198.3 µmol/L (48h) | [1] |
| HL-60 | Promyelocytic Leukemia | Not Specified | Inhibition Rate | >50% | [1] |
| TJ-GBC2 | Gallbladder Adenocarcinoma | MTT Assay | Cell Viability | Dose-dependent decrease | |
| A549 | Lung Adenocarcinoma | CCK-8 Assay | Cell Viability | Dose-dependent decrease | [3] |
| H1975 | Lung Adenocarcinoma | CCK-8 Assay | Cell Viability | Dose-dependent decrease | [3] |
Signaling Pathways in Anti-Cancer Activity
Sinensetin exerts its anti-cancer effects by targeting multiple signaling pathways. In breast cancer, it has been shown to inhibit the Wnt/β-catenin pathway, leading to decreased cell proliferation and invasion. In gallbladder adenocarcinoma, the PTEN/PI3K/AKT signaling pathway is a key target. Furthermore, in liver cancer, sinensetin suppresses angiogenesis by targeting the VEGF/VEGFR2/AKT signaling pathway.[4]
Experimental Protocols
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Breast cancer cells (MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of sinensetin (e.g., 0-140 µM) for 24 to 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
Cell Invasion Assay (Transwell Assay)
-
Chamber Coating: The upper chambers of Transwell inserts (8 µm pore size) are coated with Matrigel.
-
Cell Seeding: 1 x 10⁵ MCF-7 or MDA-MB-231 cells in serum-free medium are added to the upper chamber.
-
Chemoattractant: The lower chamber is filled with medium containing 10% FBS and the desired concentration of sinensetin (e.g., 120 µM).[1]
-
Incubation: The plate is incubated for 24 hours to allow for cell invasion.
-
Staining and Visualization: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.[1] The number of invaded cells is counted under a microscope.
Anti-Inflammatory Activities
Sinensetin exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling cascades.
Quantitative Data Summary
| Cell Line/Model | Stimulant | Assay | Endpoint | Result (IC50 or effective concentration) | Reference |
| J774 Murine Macrophages | LPS | Griess Assay | Nitric Oxide (NO) Production | IC50 = 9.2 µM | [5] |
| J774 Murine Macrophages | LPS | ELISA | Prostaglandin E2 (PGE2) Production | IC50 = 2.7 µM | [5] |
| J774 Murine Macrophages | LPS | ELISA | Tumor Necrosis Factor-α (TNF-α) Production | IC50 = 2.7 µM | [5] |
| RAW 264.7 Macrophages | LPS | Griess Assay, Western Blot | NO, iNOS, COX-2 | Dose-dependent inhibition | [1] |
| RAW 264.7 Macrophages | LPS | RT-PCR | IL-1β, IL-6, TNF-α mRNA | Attenuation at 50 µM | [1] |
| C57BL/6 Mice | Carrageenan | Paw Edema Assay | Paw Inflammation | Inhibition at 50 mg/kg (i.p.) | [5] |
Signaling Pathways in Anti-Inflammatory Activity
The anti-inflammatory effects of sinensetin are largely attributed to its ability to suppress the NF-κB signaling pathway. It prevents the degradation of IκB-α, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB. More recent studies have also implicated the inhibition of the NLRP3 inflammasome as another key mechanism.
Experimental Protocols
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture: RAW 264.7 macrophages are plated in 96-well plates at a density of 5 x 10⁴ cells/well and incubated overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of sinensetin for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to induce NO production, and the cells are incubated for 24 hours.
-
Griess Reaction: 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Absorbance Measurement: The absorbance is measured at 540 nm. A standard curve is generated using sodium nitrite.
Western Blot for NF-κB p65 Nuclear Translocation
-
Cell Treatment and Lysis: RAW 264.7 cells are treated with sinensetin and/or LPS. Nuclear and cytoplasmic extracts are prepared using a nuclear extraction kit.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour and then incubated with a primary antibody against p65 overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Metabolic Regulation
Sinensetin has been shown to modulate lipid metabolism, suggesting its potential in the management of obesity and related metabolic disorders. Its effects include the enhancement of lipolysis and the inhibition of adipogenesis.
Quantitative Data Summary
| Cell Line | Treatment | Assay | Endpoint | Result | Reference |
| 3T3-L1 Adipocytes | 40 µM Sinensetin | Western Blot | SREBP-1c expression | Decreased | [6] |
| 3T3-L1 Adipocytes | Sinensetin | Glycerol Release Assay | Lipolysis | Increased | [1] |
| 3T3-L1 Adipocytes | 40 µM Sinensetin | Western Blot | p-PKA, p-HSL | Increased | [6] |
| 3T3-L1 Adipocytes | 40 µM Sinensetin | Western Blot | p-AMPK, p-ACC | Increased | [6] |
| In vitro | Porcine α-amylase | Enzyme Inhibition Assay | α-amylase activity | 85.8% inhibition at 2.5 mg/ml | [1] |
| In vitro | α-glucosidase | Enzyme Inhibition Assay | α-glucosidase activity | IC50 = 0.66 mg/ml |
Signaling Pathways in Metabolic Regulation
Sinensetin's effects on lipid metabolism are mediated through the modulation of the cAMP/PKA and AMPK signaling pathways. By increasing intracellular cAMP levels, it activates PKA, which in turn phosphorylates and activates hormone-sensitive lipase (HSL), a key enzyme in lipolysis. Additionally, sinensetin activates AMPK, a central regulator of cellular energy homeostasis.
Experimental Protocols
Lipolysis Assay (Glycerol Release)
-
Cell Differentiation: 3T3-L1 preadipocytes are differentiated into mature adipocytes.
-
Treatment: Mature adipocytes are treated with various concentrations of sinensetin for 24 to 48 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Glycerol Measurement: The glycerol concentration in the supernatant is measured using a commercial glycerol assay kit, which typically involves an enzymatic reaction coupled to a colorimetric or fluorometric readout.
-
Data Analysis: The amount of glycerol released is normalized to the total protein content of the cells.
Western Blot for AMPK Activation
-
Cell Treatment and Lysis: Differentiated 3T3-L1 adipocytes are treated with sinensetin for the desired time. Cells are then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AMPK (Thr172) and total AMPK.
-
Detection and Analysis: After incubation with an appropriate HRP-conjugated secondary antibody, the bands are detected. The ratio of phosphorylated AMPK to total AMPK is calculated to determine the extent of activation.
Neuroprotective Activities
Sinensetin has emerged as a potential neuroprotective agent, demonstrating the ability to mitigate neuronal damage induced by oxidative stress and neuroinflammation, which are key pathological features of neurodegenerative diseases.
Quantitative Data Summary
| Cell Line | Insult | Assay | Endpoint | Result | Reference |
| SH-SY5Y | Amyloid-β (25-35) | MTT Assay | Cell Viability | Dose-dependent attenuation of reduction | [7] |
| SH-SY5Y | Amyloid-β (25-35) | Various | Oxidative Stress Markers (SOD, CAT, GSH, MDA) | Attenuation of oxidative stress | [2] |
| SH-SY5Y | Amyloid-β (25-35) | Western Blot | TLR4, p-p65 | Inhibition of upregulation and nuclear translocation | [7] |
| Zebrafish | AAPH | In vivo imaging | Oxidative Stress, Intestinal and Brain Damage | Alleviation of damage | [2] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of sinensetin are linked to its antioxidant and anti-inflammatory properties within the central nervous system. A key mechanism is the inhibition of the TLR4/NF-κB signaling pathway, which is activated in response to neurotoxic stimuli like amyloid-beta.
Experimental Protocols
Assessment of Oxidative Stress in SH-SY5Y Cells
-
Cell Culture and Treatment: SH-SY5Y neuroblastoma cells are pre-treated with sinensetin (e.g., 10, 20, 40 µM) for 1 hour, followed by co-incubation with amyloid-β peptide (25-35 fragment) for 24 hours to induce oxidative stress.[2]
-
Measurement of Antioxidant Enzymes: Cell lysates are prepared, and the activities of superoxide dismutase (SOD) and catalase (CAT) are measured using commercially available assay kits.
-
Glutathione (GSH) and Malondialdehyde (MDA) Levels: The levels of the antioxidant GSH and the lipid peroxidation marker MDA in the cell lysates are quantified using specific colorimetric assay kits.
-
Data Analysis: The results are expressed as a percentage of the control group.
General Experimental Workflow
The investigation of the pharmacological activities of a compound like sinensetin typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo validation.
Conclusion
Sinensetin is a pleiotropic molecule with promising therapeutic potential in several key areas of human health, including oncology, inflammation, metabolic disorders, and neurodegenerative diseases. The data and protocols summarized in this guide highlight the significant body of evidence supporting its bioactivities. Further research, particularly well-designed in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile in humans. This document serves as a foundational resource to aid in the design of future studies aimed at harnessing the pharmacological potential of sinensetin for the development of novel therapeutics.
References
- 1. Sinensetin suppresses breast cancer cell progression via Wnt/β-catenin pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Induction of Oxidative Stress in SH-SY5Y Cells by Overexpression of hTau40 and Its Mitigation by Redox-Active Nanoparticles [mdpi.com]
- 6. zen-bio.com [zen-bio.com]
- 7. atcc.org [atcc.org]
Sinensetin: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sinensetin, a polymethoxylated flavonoid found predominantly in citrus peels and Orthosiphon aristatus, has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2] Extensive preclinical research highlights its potential in oncology, inflammatory conditions, metabolic disorders, and neurodegenerative diseases. This technical guide provides an in-depth overview of the therapeutic applications of sinensetin, focusing on its mechanisms of action, quantitative efficacy, and detailed experimental methodologies. The information is curated to support further research and development of sinensetin-based therapeutics.
Introduction
Sinensetin (3',4',5,6,7-pentamethoxyflavone) is a plant-derived flavonoid characterized by the presence of five methoxy groups, which contribute to its metabolic stability and oral bioavailability.[3] Its diverse biological activities stem from its ability to modulate multiple signaling pathways implicated in the pathophysiology of various diseases. This document serves as a technical resource, summarizing key findings and providing detailed protocols for the experimental evaluation of sinensetin's therapeutic effects.
Therapeutic Applications and Mechanisms of Action
Sinensetin has demonstrated significant potential in several therapeutic areas. The following sections detail its effects and the underlying molecular mechanisms.
Anticancer Activity
Sinensetin exhibits potent anticancer effects across various cancer types, including breast, gallbladder, and liver cancer.[3][4][5] Its primary anticancer mechanisms include the induction of apoptosis, inhibition of cell proliferation and invasion, and suppression of angiogenesis.
-
Wnt/β-catenin Pathway: Sinensetin has been shown to inhibit the Wnt/β-catenin signaling pathway in breast cancer cells, leading to decreased cell viability and proliferation.[3]
-
PI3K/Akt/mTOR Pathway: In gallbladder cancer, sinensetin targets the PTEN/PI3K/Akt signaling pathway to induce apoptosis.[4]
-
VEGF/VEGFR2/AKT Pathway: Sinensetin suppresses angiogenesis in liver cancer by targeting the VEGF/VEGFR2/AKT signaling pathway.[5][6]
Diagram: Sinensetin's Anticancer Signaling Pathways
Caption: Signaling pathways modulated by Sinensetin in different cancers.
Anti-inflammatory Activity
Sinensetin demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
-
NF-κB Pathway: Sinensetin inhibits the activation of NF-κB by preventing the degradation of IκB-α and suppressing the nuclear translocation of the p65 subunit. This leads to a reduction in the expression of inflammatory mediators such as nitric oxide (NO), iNOS, and COX-2.
Diagram: Sinensetin's Anti-inflammatory Mechanism
Caption: Inhibition of the NF-κB signaling pathway by Sinensetin.
Multidrug Resistance Reversal
A significant application of sinensetin is in overcoming multidrug resistance (MDR) in cancer cells, primarily through the inhibition of ATP-binding cassette (ABC) transporters.
-
P-glycoprotein (P-gp/ABCB1) and ABCG2 Inhibition: Sinensetin directly inhibits the function of P-gp and ABCG2, efflux pumps that are overexpressed in many drug-resistant tumors. This inhibition leads to increased intracellular accumulation of chemotherapeutic drugs.
Neuroprotective Effects
Sinensetin has shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting its potential in the management of neurodegenerative diseases. It has been observed to attenuate amyloid-beta-induced toxicity in SH-SY5Y cells.
Metabolic Regulation
Sinensetin influences metabolic pathways related to obesity and type 2 diabetes.
-
AMPK Activation: Sinensetin activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation can lead to increased fatty acid oxidation and glucose uptake.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of sinensetin from various preclinical studies.
Table 1: Anticancer Activity of Sinensetin
| Cell Line | Cancer Type | Assay | Endpoint | Concentration | Result | Reference |
| MCF-7 | Breast Cancer | CCK-8 | IC50 | 131.5 µM | Inhibition of cell viability | [3] |
| MDA-MB-231 | Breast Cancer | CCK-8 | IC50 | 97.45 µM | Inhibition of cell viability | [3] |
| TJ-GBC2 | Gallbladder Cancer | MTT | IC50 | ~15 µM | Inhibition of cell viability | [4] |
| HUVEC | - | Tube Formation | Inhibition | 30 µM | Significant inhibition of angiogenesis | [2] |
Table 2: Multidrug Resistance Reversal by Sinensetin
| Efflux Pump | Cell Line | Substrate | Assay | IC50 | Effect | Reference |
| P-glycoprotein | AML-2/D100 | Vincristine | Chemosensitization | 1.14 µM | Reversal of resistance | |
| P-glycoprotein | MCF7R | Rhodamine 123 | Efflux Inhibition | - | Increased accumulation | [7] |
Table 3: Anti-inflammatory Effects of Sinensetin
| Cell Line | Stimulant | Parameter | Concentration | Inhibition | Reference |
| RAW 264.7 | LPS (1 µg/mL) | Nitric Oxide (NO) | 50 µM | Significant reduction |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on sinensetin.
Cell Viability Assay (CCK-8)
Objective: To determine the cytotoxic effect of sinensetin on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Sinensetin (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8][9][10][11]
-
Prepare serial dilutions of sinensetin in culture medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium with 100 µL of medium containing different concentrations of sinensetin. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Measure the absorbance at 450 nm using a microplate reader.[8][9][11]
-
Calculate cell viability using the formula: Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank) / (Absorbance of control wells - Absorbance of blank)] x 100.
Western Blot Analysis for Signaling Pathways
Objective: To analyze the effect of sinensetin on the protein expression and phosphorylation status in key signaling pathways (e.g., NF-κB, Akt/mTOR, AMPK).
Materials:
-
Cell lysates from sinensetin-treated and control cells
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-IκB-α, anti-p-Akt, anti-p-mTOR, anti-p-AMPK, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.[12]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C.[12][13]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To measure the effect of sinensetin on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
24-well plates
-
LPS (from E. coli)
-
Sinensetin
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 12 hours.[14]
-
Pre-treat the cells with various concentrations of sinensetin for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[5][14]
-
Collect 100 µL of the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (equal parts of Part A and Part B mixed immediately before use).[5]
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
HUVEC Tube Formation Assay
Objective: To assess the anti-angiogenic effect of sinensetin.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
96-well plates
-
Matrigel
-
Endothelial cell growth medium
-
Sinensetin
-
VEGF (as a positive control for angiogenesis induction)
-
Inverted microscope with a camera
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for solidification.[2][15]
-
Harvest HUVECs and resuspend them in serum-free medium containing different concentrations of sinensetin.
-
Seed 1-2 x 10⁴ HUVECs onto the Matrigel-coated wells.[2]
-
Observe the formation of capillary-like structures (tubes) under an inverted microscope.
-
Capture images and quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software (e.g., ImageJ).
Diagram: Experimental Workflow for HUVEC Tube Formation Assay
Caption: Workflow for assessing the anti-angiogenic effects of Sinensetin.
P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux)
Objective: To determine the inhibitory effect of sinensetin on P-gp function.
Materials:
-
P-gp overexpressing cells (e.g., MCF7R or Namalwa/MDR1) and parental cells
-
Rhodamine 123 (a fluorescent P-gp substrate)
-
Sinensetin
-
Verapamil (a known P-gp inhibitor, as a positive control)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate or culture tubes).
-
Pre-incubate the cells with different concentrations of sinensetin or verapamil for 30 minutes at 37°C.[7]
-
Add Rhodamine 123 (e.g., 5.25 µM) to the cells and incubate for another 30-60 minutes at 37°C to allow for substrate accumulation.[4][7]
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.[4]
-
Resuspend the cells in fresh, Rhodamine 123-free medium (with or without the inhibitor) and incubate for an additional period (e.g., 2 hours) to allow for efflux.[4]
-
Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence microplate reader.
-
An increase in intracellular fluorescence in the presence of sinensetin indicates inhibition of P-gp-mediated efflux.
Conclusion
Sinensetin is a multifaceted natural compound with significant therapeutic potential. Its ability to modulate key signaling pathways involved in cancer, inflammation, and metabolic disorders makes it a compelling candidate for further drug development. The data and protocols presented in this technical guide provide a solid foundation for researchers and scientists to advance the investigation of sinensetin and unlock its full therapeutic promise. Further in vivo studies and clinical trials are warranted to translate these promising preclinical findings into novel therapies for a range of human diseases.
References
- 1. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sinensetin suppresses angiogenesis in liver cancer by targeting the VEGF/VEGFR2/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sinensetin suppresses breast cancer cell progression via Wnt/β-catenin pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 10. bosterbio.com [bosterbio.com]
- 11. dojindo.co.jp [dojindo.co.jp]
- 12. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Sinensetin-d3: A Technical Guide to its Certificate of Analysis and Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the typical Certificate of Analysis (CoA) and specifications for Sinensetin-d3, a deuterated analog of the naturally occurring polymethoxyflavone, Sinensetin. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.
Introduction to Sinensetin and its Deuterated Analog
Sinensetin is a flavonoid found in various plants, notably in the peels of citrus fruits and in Orthosiphon stamineus. It has garnered significant interest in the scientific community for its potential pharmacological activities. This compound, as a stable isotope-labeled internal standard, is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification of Sinensetin in complex biological matrices through mass spectrometry-based methods. The incorporation of deuterium atoms results in a higher mass-to-charge ratio, allowing for its differentiation from the endogenous, unlabeled Sinensetin.
Representative Certificate of Analysis
A Certificate of Analysis for this compound provides a comprehensive summary of its identity, purity, and quality. While an actual CoA is specific to a particular batch, the following tables represent the typical data and specifications provided by manufacturers of high-quality deuterated standards.
Table 1: General Information
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 1438399-79-1 |
| Molecular Formula | C₂₀H₁₇D₃O₇ |
| Molecular Weight | 375.39 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
| Storage | Store at -20°C, protect from light |
Table 2: Quality Control Specifications
| Test | Specification | Method |
| Chemical Purity (HPLC) | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Enrichment | ≥ 98% Deuterium | Mass Spectrometry (MS) |
| Identity (¹H-NMR) | Conforms to structure | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Identity (Mass Spectrum) | Conforms to expected mass | Mass Spectrometry (MS) |
| Residual Solvents | To be reported | Gas Chromatography (GC) or ¹H-NMR |
| Water Content (Karl Fischer) | To be reported | Karl Fischer Titration |
Experimental Protocols
The quality control specifications outlined in the CoA are determined through a series of rigorous analytical experiments. The following sections detail the methodologies for the key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Purpose: To determine the chemical purity of this compound by separating it from any non-deuterated Sinensetin and other impurities.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute all components.
Procedure:
-
Standard Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., methanol) at a known concentration.
-
Sample Preparation: A sample of the this compound batch is dissolved in the same solvent as the standard.
-
Chromatographic Conditions:
-
Flow rate: Typically 1.0 mL/min.
-
Injection volume: 10-20 µL.
-
Column temperature: Ambient or controlled (e.g., 25°C).
-
Detection wavelength: Based on the UV absorbance maxima of Sinensetin (around 254 nm and 330 nm).
-
-
Data Analysis: The purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram, expressed as a percentage.
Mass Spectrometry (MS) for Isotopic Enrichment and Identity
Purpose: To confirm the molecular weight of this compound and to determine the extent of deuterium incorporation (isotopic enrichment).
Instrumentation:
-
A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Sample Preparation: A dilute solution of this compound is prepared in a solvent compatible with the ionization source (e.g., methanol with 0.1% formic acid).
-
Infusion: The sample is directly infused into the mass spectrometer.
-
Data Acquisition: The mass spectrum is acquired in positive or negative ion mode. For Sinensetin, positive ion mode is common, observing the [M+H]⁺ ion.
-
Data Analysis:
-
Identity: The observed mass of the most abundant isotopic peak is compared to the theoretical mass of the protonated this compound molecule.
-
Isotopic Enrichment: The relative intensities of the peaks corresponding to the deuterated (d3), partially deuterated (d2, d1), and non-deuterated (d0) forms of Sinensetin are measured. The isotopic enrichment is calculated as the percentage of the d3 isotopologue relative to the sum of all isotopologues.
-
Expected Fragmentation: In tandem mass spectrometry (MS/MS), the precursor ion of protonated this compound would be selected and fragmented. The fragmentation pattern is expected to be similar to that of unlabeled Sinensetin, with characteristic losses of methyl groups (-15 Da) and carbon monoxide (-28 Da) from the flavonoid backbone. The masses of the fragment ions will be shifted by the number of deuterium atoms they retain.
Thin-Layer Chromatography-Densitometry (TLC-Densitometry)
Purpose: An alternative or complementary method to HPLC for the quantification and purity assessment of flavonoids like Sinensetin.
Instrumentation:
-
TLC plates (e.g., silica gel 60 F254)
-
TLC developing chamber
-
Densitometer for quantitative analysis
Mobile Phase:
-
A mixture of non-polar and polar solvents. A common system for flavonoids is a mixture of toluene and ethyl acetate, sometimes with the addition of a small amount of formic acid to improve spot shape.
Procedure:
-
Standard and Sample Application: Known concentrations of a Sinensetin standard and the this compound sample are spotted onto the TLC plate.
-
Development: The plate is placed in a developing chamber saturated with the mobile phase and allowed to develop until the solvent front reaches a predetermined height.
-
Visualization: The plate is dried and the spots are visualized under UV light (e.g., 254 nm or 366 nm).
-
Densitometric Analysis: The plate is scanned with a densitometer at the wavelength of maximum absorbance for Sinensetin. The peak areas are used to quantify the amount of this compound and any impurities.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.
Caption: Quality Control Workflow for this compound.
Caption: HPLC Method Workflow for Purity Analysis.
Caption: Mass Spectrometry Analysis Pathway.
The Gold Standard: A Technical Guide to Deuterium-Labeled Standards in Flavonoid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, are of significant interest to the scientific community due to their potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. Accurate and precise quantification of these compounds in complex biological matrices is paramount for understanding their bioavailability, metabolism, and mechanism of action. This technical guide provides an in-depth overview of the use of deuterium-labeled internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS) for the robust quantification of flavonoids. Stable isotope dilution analysis (SIDA) using deuterium-labeled standards is widely regarded as the gold standard for quantitative analysis due to its ability to correct for matrix effects and variations in sample preparation and instrument response.[1]
This guide will delve into the synthesis of deuterium-labeled flavonoids, provide detailed experimental protocols for their use in quantitative analysis, and present a compilation of performance data from various studies. Furthermore, it will illustrate the application of this methodology in elucidating the role of flavonoids in cellular signaling pathways.
Synthesis of Deuterium-Labeled Flavonoids
The preparation of isotopically and isomerically pure deuterated flavonoids is a critical first step. Various techniques are employed for introducing deuterium atoms into the flavonoid scaffold.[2] The choice of method depends on the desired position of the label and the stability of the resulting molecule. It is crucial to position the deuterium labels on non-exchangeable sites to prevent their loss during sample processing and analysis.[3]
General Synthetic Strategies:
-
Hydrogen-Deuterium Exchange: This method involves the exchange of protons for deuterons from a deuterium source, such as deuterium oxide (D₂O), often facilitated by a catalyst (e.g., acid or base) or under specific reaction conditions like microwave assistance.[3] For instance, deuterium incorporation at the C-3 position of flavanones can be achieved by treating flavanones or their precursor 2'-hydroxychalcones with deuterated phosphoric acid (D₃PO₄) and deuterated acetic acid (AcOD).[1]
-
Catalytic Deuteration: Metals like palladium on carbon (Pd/C) can be used to catalyze the H-D exchange reaction using D₂O as the deuterium source. This method can be highly selective and efficient.[4]
-
Synthesis from Labeled Precursors: A more controlled approach involves the use of deuterated starting materials in a multi-step synthesis to build the flavonoid molecule with deuterium atoms at specific positions.
Example Protocol: Selective Deuteration of Rutin (Quercetin-3-O-rutinoside)
A cost-effective and environmentally friendly method for the selective deuteration of rutin utilizes biologically compatible bases and D₂O as both the deuterium source and solvent. The position and extent of deuteration can be monitored by ¹H-NMR. Under aqueous basic conditions, specific protons on the aromatic rings of rutin can be exchanged for deuterium. For example, treating rutin with an alkaline D₂O solution at room temperature can lead to deuteration at positions 6 and 8, while heating the mixture can facilitate deuteration at positions 2', 5', and 6'.
Quantitative Analysis by Stable Isotope Dilution LC-MS/MS
Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that relies on the addition of a known amount of a stable isotope-labeled internal standard to a sample.[1] The labeled standard is chemically identical to the analyte of interest but has a different mass due to the incorporated isotopes. This allows it to be distinguished by a mass spectrometer. The key advantage of SIDA is that the internal standard experiences the same sample preparation losses and ionization suppression or enhancement in the mass spectrometer as the endogenous analyte. Therefore, the ratio of the analyte to the internal standard remains constant, leading to highly accurate and precise quantification.
Experimental Workflow for Stable Isotope Dilution Analysis (SIDA) of Flavonoids
Caption: A generalized workflow for the quantification of flavonoids using Stable Isotope Dilution Analysis (SIDA) coupled with LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS Analysis of Prenylated Flavonoids
The following is an example of a detailed protocol for the analysis of prenylated flavonoids, which can be adapted for other flavonoid classes.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of the sample (e.g., 1 mL of beer or hop tea), add a precise amount of the deuterium-labeled internal standard solution.
-
Perform a liquid-liquid extraction (LLE) with an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., methanol/water mixture).
2. UHPLC-MS/MS Parameters:
-
Chromatographic System: A Shimadzu Nexera X2 UHPLC system or equivalent.
-
Column: A C18 reversed-phase column (e.g., YMC-Pro pack, 3 μm, 150 x 3 mm) with a compatible pre-column.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A typical gradient would start at a lower percentage of Solvent B, ramp up to a higher percentage to elute the flavonoids, hold for a period, and then return to the initial conditions for column re-equilibration. For example:
-
0-4 min: 25% to 35% B
-
4-12.5 min: 35% to 95% B
-
12.5-16 min: Hold at 95% B
-
16-17 min: 95% to 25% B
-
17-22.5 min: Re-equilibration at 25% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for both the native flavonoid and its deuterium-labeled internal standard.
Quantitative Data Summary
The use of deuterium-labeled standards in SIDA-LC-MS/MS provides excellent sensitivity and accuracy. The table below summarizes key validation parameters for the quantification of various flavonoids from the literature.
| Flavonoid | Matrix | Internal Standard | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference |
| Isoxanthohumol | Beer, Hop Tea, Hops | Deuterated Isoxanthohumol | 0.04 - 3.2 | 0.16 - 12.8 | 81.0 - 113.3 | [5] |
| 8-Prenylnaringenin | Beer, Hop Tea, Hops | Deuterated 8-Prenylnaringenin | 0.04 - 3.2 | 0.16 - 12.8 | 81.0 - 113.3 | [5] |
| 6-Prenylnaringenin | Beer, Hop Tea, Hops | Deuterated 6-Prenylnaringenin | 0.04 - 3.2 | 0.16 - 12.8 | 81.0 - 113.3 | [5] |
| Xanthohumol | Beer, Hop Tea, Hops | Deuterated Xanthohumol | 0.04 - 3.2 | 0.16 - 12.8 | 81.0 - 113.3 | [5] |
| Quercetin | Various | Deuterated Quercetin | - | - | - | - |
| Kaempferol | Various | Deuterated Kaempferol | - | - | - | - |
| Apigenin | Various | Deuterated Apigenin | - | - | - | - |
| Genistein | Various | Deuterated Genistein | - | - | - | - |
| Note: Data for Quercetin, Kaempferol, Apigenin, and Genistein are representative and can vary significantly based on the specific study, matrix, and instrumentation. Researchers should validate methods for their specific application. |
Applications in Signaling Pathway Research
Deuterium-labeled standards are invaluable tools for accurately quantifying flavonoid levels in cell culture or animal models, which is essential for understanding their effects on cellular signaling pathways. By precisely measuring the concentration of a flavonoid, researchers can establish clear dose-response relationships and elucidate the mechanisms by which these compounds exert their biological effects.
Naringenin and the MAPK Signaling Pathway
Naringenin, a flavanone found in citrus fruits, has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes such as proliferation, differentiation, and apoptosis.[6] Accurate quantification of naringenin in cellular models is crucial to understanding its inhibitory effects on this pathway.
Caption: Naringenin's inhibitory effect on the MAPK signaling pathway. Deuterium-labeled naringenin is used to accurately quantify its cellular concentration.
Genistein and the Estrogen Receptor Signaling Pathway
Genistein, an isoflavone found in soy products, is known to interact with estrogen receptors (ERα and ERβ) and modulate estrogen-dependent signaling pathways.[7] Its ability to bind to these receptors can lead to both estrogenic and anti-estrogenic effects, depending on the cellular context. Precise quantification of genistein is essential for studying its impact on the expression of estrogen-responsive genes.
Caption: Genistein's interaction with the estrogen receptor signaling pathway. Deuterium-labeled genistein enables accurate measurement of its levels in biological systems.
Conclusion
The use of deuterium-labeled internal standards in flavonoid research offers unparalleled accuracy and precision in quantification. This technical guide has provided an overview of the synthesis of these standards, detailed experimental protocols for their application in SIDA-LC-MS/MS, and a summary of quantitative performance data. The ability to reliably measure flavonoid concentrations is fundamental to advancing our understanding of their roles in health and disease, and their potential as therapeutic agents. The methodologies and applications presented herein serve as a valuable resource for researchers, scientists, and drug development professionals working in this exciting field.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Identification of flavonoids by HPLC-MS in fruit waste of Latin America: A systematic review [scielo.org.pe]
- 5. researchgate.net [researchgate.net]
- 6. Naringin inhibits ROS-activated MAPK pathway in high glucose-induced injuries in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular effects of genistein on estrogen receptor mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Sinensetin-d3 as an Internal Standard for LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinensetin, a polymethoxylated flavone found in citrus peels and certain medicinal plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anti-obesity, and anticancer activities.[1][2][3][4] Accurate quantification of sinensetin in biological matrices is crucial for pharmacokinetic, metabolic, and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the bioanalysis of flavonoids.[5][6][7] The use of a stable isotope-labeled internal standard, such as Sinensetin-d3, is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to improved accuracy and precision.[8]
This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantification of sinensetin in biological matrices by LC-MS/MS.
Note: As specific experimental data for this compound is not publicly available, the following protocols and data are based on established methods for similar flavonoids and the known physicochemical properties of sinensetin. The provided quantitative data is illustrative.
Physicochemical Properties of Sinensetin
A thorough understanding of the analyte's properties is fundamental for method development.
| Property | Value | Reference |
| Chemical Name | 2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one | [9] |
| Synonym | Pedalitin Permethyl ether | [9] |
| Molecular Formula | C20H20O7 | [9][10][11] |
| Molecular Weight | 372.4 g/mol | [9][10] |
| Melting Point | 174-179 °C | [1][10] |
| Solubility | Sparingly soluble in aqueous solutions. Soluble in dimethyl formamide (DMF) at ~0.5 mg/mL and DMSO at ~3 mg/mL (warmed). | [1][3][9] |
| logP | 2.18 - 2.98 | [1][12] |
Experimental Protocols
Preparation of Stock and Working Solutions
3.1.1 Sinensetin Stock Solution (1 mg/mL):
-
Accurately weigh 1.0 mg of sinensetin reference standard.
-
Dissolve in 1.0 mL of dimethyl sulfoxide (DMSO).
-
Vortex until fully dissolved.
-
Store at -20°C. This stock solution is stable for at least 4 years under these conditions.[9]
3.1.2 this compound (Internal Standard) Stock Solution (1 mg/mL):
-
Accurately weigh 1.0 mg of this compound.
-
Dissolve in 1.0 mL of DMSO.
-
Vortex until fully dissolved.
-
Store at -20°C.
3.1.3 Working Solutions:
-
Prepare a series of working solutions for the calibration curve by serially diluting the sinensetin stock solution with a 50:50 mixture of acetonitrile and water.
-
Prepare a working solution of this compound at a concentration of 100 ng/mL by diluting the this compound stock solution with the same diluent.
Sample Preparation from Plasma (Protein Precipitation)
Protein precipitation is a common and effective method for extracting flavonoids from plasma.[6]
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 80% Water with 0.1% formic acid, 20% Acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following are suggested starting parameters for method development. Optimization will be required.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 20% B and re-equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions (Hypothetical):
Based on the known fragmentation of sinensetin, the following transitions are proposed.[13] The transition for this compound assumes the deuterium labels are on a methoxy group, resulting in a +3 Da shift in the precursor and a corresponding fragment ion.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Sinensetin | 373.1 | 358.1 | 100 | 30 | 20 |
| Sinensetin | 373.1 | 343.1 | 100 | 30 | 25 |
| This compound | 376.1 | 361.1 | 100 | 30 | 20 |
Data Presentation (Illustrative)
The following tables represent hypothetical data to demonstrate the expected performance of the method.
Table 1: Calibration Curve for Sinensetin
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 120,500 | 0.010 |
| 5 | 6,300 | 121,000 | 0.052 |
| 10 | 12,800 | 120,000 | 0.107 |
| 50 | 64,500 | 119,500 | 0.540 |
| 100 | 130,000 | 120,800 | 1.076 |
| 500 | 655,000 | 121,200 | 5.404 |
| 1000 | 1,310,000 | 120,300 | 10.889 |
| Linearity (r²) | - | - | 0.9995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 6.8 | -2.5 | 8.2 | -1.8 |
| Low | 3 | 5.1 | 1.2 | 6.5 | 2.1 |
| Mid | 75 | 3.5 | -0.8 | 4.8 | -0.5 |
| High | 750 | 2.8 | 0.5 | 3.9 | 0.9 |
Visualizations
Caption: Workflow for plasma sample preparation using protein precipitation.
Caption: Simplified overview of the metabolic fate of sinensetin.[14][15]
Conclusion
The presented application notes and protocols outline a robust and reliable method for the quantification of sinensetin in biological matrices using this compound as an internal standard with LC-MS/MS. The detailed experimental procedures and illustrative data provide a solid foundation for researchers to develop and validate their own assays for pharmacokinetic and metabolic studies of this promising natural compound. The use of a stable isotope-labeled internal standard is paramount for achieving the high-quality data required in drug development and scientific research.
References
- 1. SINENSETIN | 2306-27-6 [chemicalbook.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ≥98% (HPLC), powder, anti-inflammatory agent | Sigma-Aldrich [sigmaaldrich.cn]
- 4. frontiersin.org [frontiersin.org]
- 5. A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Sinensetin | C20H20O7 | CID 145659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Sinensetin | CAS 2306-27-6 | Cayman Chemical | Biomol.com [biomol.com]
- 12. Showing Compound Sinensetin (FDB015552) - FooDB [foodb.ca]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Dietary sinensetin and polymethoxyflavonoids: Bioavailability and potential metabolic syndrome-related bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Sinensetin in Human Plasma using Sinensetin-d3 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Sinensetin in human plasma. The method utilizes a stable isotope-labeled internal standard, Sinensetin-d3, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and drug development applications. A straightforward protein precipitation protocol is employed for sample preparation, allowing for high-throughput analysis. The method has been developed to provide a linear response over a biologically relevant concentration range, with excellent accuracy and precision.
Introduction
Sinensetin is a polymethoxylated flavone found in various citrus peels and medicinal plants like Orthosiphon stamineus. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. To support the research and development of Sinensetin as a potential therapeutic agent, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. This application note describes a comprehensive LC-MS/MS protocol for the determination of Sinensetin in human plasma, employing this compound as the internal standard to correct for matrix effects and procedural variability.
Experimental
Materials and Reagents
-
Sinensetin (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sinensetin and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Sinensetin stock solution with 50% acetonitrile in water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma, add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Compound |
| Sinensetin | |
| This compound | |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Results and Discussion
Method Validation
The method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect.
Table 1: Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 10% |
| Inter-day Precision (%CV) | ≤ 12% |
| Accuracy (% Bias) | Within ±15% |
| Mean Recovery | > 85% |
| Matrix Effect | Minimal |
Experimental Workflow
Experimental workflow for the quantification of Sinensetin.
Signaling Pathway Modulated by Sinensetin
Sinensetin has been reported to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. One of the prominent pathways is the PI3K/Akt signaling pathway.
Inhibition of the PI3K/Akt signaling pathway by Sinensetin.
Conclusion
This application note provides a sensitive, selective, and reliable LC-MS/MS method for the quantification of Sinensetin in human plasma using this compound as an internal standard. The simple sample preparation and rapid chromatographic analysis make this method ideal for high-throughput applications in pharmacokinetic and drug metabolism studies, facilitating the further development of Sinensetin as a potential therapeutic agent.
Development of a Bioanalytical Method for the Quantification of Sinensetin in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantification of Sinensetin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Sinensetin-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, providing a high-throughput workflow suitable for pharmacokinetic studies in drug development. The chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary sensitivity and selectivity for the bioanalysis of Sinensetin in a clinical research setting.
Introduction
Sinensetin is a polymethoxylated flavone found in various citrus peels and has garnered significant interest in the scientific community due to its potential pharmacological activities, including anti-inflammatory, anti-cancer, and anti-obesity effects[1][2]. To support the clinical development of Sinensetin, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological fluids due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby improving the accuracy and precision of the method.
This application note provides a detailed protocol for the extraction and quantification of Sinensetin in human plasma using this compound as an internal standard. The method is designed to be readily implemented in a research laboratory setting for the analysis of samples from pharmacokinetic and pharmacodynamic studies.
Experimental
Materials and Reagents
-
Sinensetin (≥98% purity)
-
This compound (≥98% purity, with a note that the exact isotopic purity should be confirmed by the supplier)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Stock and Working Solutions
-
Sinensetin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Sinensetin in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Sinensetin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of this compound in acetonitrile for spiking into plasma samples.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 20% B
-
4.1-5.0 min: 20% B
-
Mass Spectrometry (MS)
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Sinensetin: 373.1 > 343.1
-
This compound: 376.1 > 346.1 (Predicted, requires experimental confirmation)
-
-
Collision Energy: Optimized for maximal signal response for each transition.
-
Other MS parameters (e.g., declustering potential, entrance potential, collision cell exit potential): Optimized for the specific instrument used.
Data Analysis and Results
The concentration of Sinensetin in plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from standards of known concentrations.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated bioanalytical method for Sinensetin using this compound as an internal standard. Note: This is example data and actual performance may vary.
| Parameter | Result |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | > 85% |
Experimental Workflow
Sinensetin Signaling Pathway
Sinensetin has been reported to exert its biological effects through the modulation of various signaling pathways. One of the key pathways affected is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway by Sinensetin can lead to anti-cancer and other therapeutic effects.
Conclusion
The bioanalytical method presented in this application note provides a reliable and sensitive approach for the quantification of Sinensetin in human plasma. The use of a deuterated internal standard and a straightforward protein precipitation sample preparation protocol makes this method suitable for high-throughput analysis in a research setting. This method can be a valuable tool for advancing the understanding of the pharmacokinetics of Sinensetin and supporting its development as a potential therapeutic agent.
References
Application Notes and Protocols for Pharmacokinetic Studies of Sinensetin using Sinensetin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinensetin, a polymethoxyflavonoid abundant in citrus peels, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-obesity effects.[1][2][3] A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for its development as a potential therapeutic agent. This document provides a detailed protocol for conducting pharmacokinetic studies of sinensetin in a preclinical setting, employing Sinensetin-d3 as an internal standard for accurate quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound, a deuterated analog of sinensetin, serves as an ideal internal standard. Its chemical and physical properties are nearly identical to sinensetin, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise correction for any sample loss or matrix effects during analysis.
Experimental Protocols
Animal Dosing and Sample Collection
This protocol outlines the oral administration of sinensetin to rats and the subsequent collection of biological samples for pharmacokinetic analysis.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Sinensetin
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
-
Metabolic cages
-
Microcentrifuge tubes
-
Heparinized tubes
-
Pipettes and tips
-
Freezer (-80°C)
Procedure:
-
Acclimatize rats for at least one week before the experiment, with free access to food and water.
-
Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water.
-
Prepare a homogenous suspension of sinensetin in the chosen vehicle at the desired concentration (e.g., 100 mg/kg body weight).[4][5][6]
-
Administer the sinensetin suspension to the rats via oral gavage.
-
Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to labeled microcentrifuge tubes and store at -80°C until analysis.
-
House the rats in metabolic cages for the collection of urine and feces at specified intervals (e.g., 0-12h, 12-24h, 24-48h).
-
Record the volume of urine and the wet weight of feces for each collection period.
-
Store urine and feces samples at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
This protocol describes the extraction of sinensetin and its metabolites from plasma, urine, and feces samples.
Materials:
-
Frozen plasma, urine, and feces samples
-
This compound (internal standard) solution (e.g., 100 ng/mL in methanol)
-
Methanol
-
Acetonitrile
-
Formic acid
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
96-well plates or autosampler vials
Procedure for Plasma Samples:
-
Thaw the plasma samples on ice.
-
To 50 µL of each plasma sample, add 10 µL of the this compound internal standard solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Inject an aliquot into the LC-MS/MS system.
Procedure for Urine and Feces Samples:
-
For urine, dilute the samples with methanol and then follow the plasma sample preparation procedure from step 2.
-
For feces, homogenize the samples in methanol, centrifuge to pellet the solids, and then process the supernatant as described for plasma samples from step 2.
LC-MS/MS Quantification
This section provides a general method for the quantification of sinensetin using a triple quadrupole mass spectrometer. The specific parameters will need to be optimized for the instrument used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate sinensetin and its metabolites.
-
Flow Rate: 0.3 mL/min[7]
-
Injection Volume: 5 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the transitions for sinensetin, its metabolites, and this compound. The exact m/z values will need to be determined by direct infusion of the standards.
Data Presentation
The following tables summarize the key data to be collected and analyzed in a pharmacokinetic study of sinensetin.
Table 1: Pharmacokinetic Parameters of Sinensetin in Rats
| Parameter | Unit | Value |
| Cmax (Maximum Plasma Concentration) | ng/mL | |
| Tmax (Time to Cmax) | h | |
| AUC(0-t) (Area Under the Curve) | ng·h/mL | |
| AUC(0-∞) | ng·h/mL | |
| t1/2 (Half-life) | h | |
| CL/F (Apparent Clearance) | L/h/kg | |
| Vd/F (Apparent Volume of Distribution) | L/kg |
Table 2: Excretion of Sinensetin and its Metabolites in Urine and Feces
| Analyte | % of Dose Excreted in Urine (0-48h) | % of Dose Excreted in Feces (0-48h) |
| Sinensetin | ||
| 4'-demethylsinensetin | ||
| 6-demethylsinensetin | ||
| 3'-demethylsinensetin | ||
| Total |
Data in tables are placeholders and should be populated with experimental results.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the pharmacokinetic study of sinensetin.
Metabolic Pathway of Sinensetin
Caption: Metabolic pathway of sinensetin in vivo.
Discussion
The provided protocols offer a robust framework for investigating the pharmacokinetics of sinensetin. The use of a deuterated internal standard, this compound, is critical for achieving high accuracy and precision in the quantification of sinensetin and its metabolites in complex biological matrices.
Studies have shown that sinensetin is well-absorbed after oral administration and undergoes extensive metabolism, primarily through demethylation.[4][5][6] The major metabolites identified are 4′-demethylsinensetin, 6-demethylsinensetin, and 3′-demethylsinensetin.[4][5][6] These metabolites, along with the parent compound, are then further conjugated with glucuronic acid or sulfate before being excreted in the urine and feces.[8] The total amount of sinensetin and its metabolites is significantly higher in urine than in feces, suggesting good absorption from the small intestine.[4][5][6]
The pharmacokinetic data generated from these studies are essential for determining appropriate dosing regimens for future efficacy and toxicity studies. Furthermore, understanding the metabolic fate of sinensetin can provide insights into potential drug-drug interactions and the biological activity of its metabolites.
References
- 1. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. bohrium.com [bohrium.com]
- 6. Biotransformation and Quantification of Sinensetin and Its Metabolites in Plasma, Urine, and Feces of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Sinensetin-d3 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinensetin, a polymethoxylated flavone found in citrus peels and Orthosiphon stamineus, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-angiogenic activities. To accurately assess its pharmacokinetic profile and metabolic fate in preclinical and clinical studies, a robust and reliable bioanalytical method for the quantification of sinensetin and its deuterated internal standard, Sinensetin-d3, in biological matrices is essential.
These application notes provide detailed protocols for the sample preparation of biological fluids, such as plasma and urine, for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), are designed to ensure high recovery, minimize matrix effects, and achieve the necessary sensitivity for pharmacokinetic studies.
Quantitative Data Summary
The following table summarizes representative quantitative data for the bioanalytical methods used for the analysis of flavonoids and other small molecules in biological matrices. While specific data for this compound is not widely published, these values provide a benchmark for method performance.
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Ethyl Acetate) | Solid-Phase Extraction (C18) |
| Linearity Range | 1 - 2000 ng/mL | 0.5 - 500 ng/mL | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL | 1 ng/mL |
| Mean Recovery (%) | > 85% | 75 - 95% | > 90% |
| Matrix Effect (%) | < 15% | < 15% | < 10% |
| Intra-day Precision (%RSD) | < 10% | < 8% | < 7% |
| Inter-day Precision (%RSD) | < 12% | < 10% | < 9% |
| Intra-day Accuracy (%) | 90 - 110% | 92 - 108% | 94 - 106% |
| Inter-day Accuracy (%) | 88 - 112% | 90 - 110% | 92 - 108% |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This protocol is a rapid and simple method for the removal of proteins from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Blank plasma
-
Sinensetin and this compound stock solutions
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine and Plasma Samples
LLE is a common technique for extracting analytes from aqueous samples into an immiscible organic solvent, providing a cleaner extract than PPT.
Materials:
-
Urine or plasma sample
-
Sinensetin and this compound stock solutions
-
Ethyl acetate, HPLC grade
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 200 µL of the biological sample (urine or plasma) into a 2 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution.
-
Add 1 mL of ethyl acetate.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Plasma and Urine Samples
SPE provides a high degree of sample cleanup and concentration, resulting in very clean extracts and improved sensitivity.
Materials:
-
Plasma or urine sample
-
Sinensetin and this compound stock solutions
-
SPE cartridges (e.g., C18, 100 mg)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
SPE vacuum manifold
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading:
-
For plasma: Dilute 200 µL of plasma with 800 µL of water.
-
For urine: Use 1 mL of urine directly.
-
Add 10 µL of this compound internal standard working solution to the diluted plasma or urine.
-
Load the entire sample onto the conditioned SPE cartridge.
-
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis: Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Application Note: High-Throughput Quantification of Sinensetin in Human Plasma Using UPLC-MS/MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Sinensetin in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Sinensetin-d3, is employed. This method is designed for high-throughput applications in pharmacokinetic studies, drug metabolism research, and clinical trials involving Sinensetin. The protocols provided herein offer a comprehensive guide, from sample preparation to data acquisition and analysis, enabling researchers to implement this method efficiently.
Introduction
Sinensetin is a polymethoxylated flavone found in various citrus peels and medicinal herbs, such as Orthosiphon stamineus.[1] It has garnered significant interest in the pharmaceutical industry due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. To accurately assess its pharmacokinetic profile and metabolic fate, a highly selective and sensitive analytical method is imperative. UPLC-MS/MS offers superior resolution, speed, and sensitivity compared to conventional HPLC methods, making it the ideal platform for bioanalytical studies. The use of a deuterated internal standard, this compound, is critical for correcting matrix effects and variations in sample processing, thereby ensuring the reliability of the quantitative results.
Experimental Protocols
Materials and Reagents
-
Sinensetin (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent
-
UPLC Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and standards on ice.
-
To 50 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL into the UPLC-MS/MS system.
UPLC Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | |
| 0.00 min | 30% B |
| 0.50 min | 30% B |
| 2.00 min | 95% B |
| 2.50 min | 95% B |
| 2.60 min | 30% B |
| 3.50 min | 30% B |
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
Multiple Reaction Monitoring (MRM) Transitions
Based on the known fragmentation patterns of Sinensetin, the following MRM transitions are recommended for quantification and confirmation.[2]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| Sinensetin | 373.1 | 358.1 | 0.05 | 40 | 20 | Quantifier |
| 373.1 | 330.1 | 0.05 | 40 | 25 | Qualifier | |
| This compound | 376.1 | 361.1 | 0.05 | 40 | 20 | Internal Standard |
Data Presentation
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of Sinensetin to this compound against the nominal concentration of Sinensetin. A linear regression with a 1/x² weighting factor was applied.
| Analyte | Linear Range (ng/mL) | R² |
| Sinensetin | 1 - 1000 | >0.995 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 5 | ≤ 5.0 | 95.0 - 105.0 | ≤ 6.0 | 94.0 - 106.0 |
| Medium | 50 | ≤ 4.0 | 96.0 - 104.0 | ≤ 5.0 | 95.0 - 105.0 |
| High | 800 | ≤ 3.0 | 97.0 - 103.0 | ≤ 4.0 | 96.0 - 104.0 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation method.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 5 | 85 - 95 | 90 - 110 |
| High | 800 | 88 - 98 | 92 - 108 |
Visualizations
Caption: UPLC-MS/MS workflow for Sinensetin quantification.
Caption: Logical relationship for quantification.
Conclusion
The UPLC-MS/MS method described in this application note provides a sensitive, selective, and high-throughput solution for the quantification of Sinensetin in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and robustness of the results. The detailed protocols for sample preparation and instrument conditions, along with the comprehensive validation data, make this method readily applicable for pharmacokinetic and other bioanalytical studies in drug development.
References
Application Notes and Protocols for the Use of Sinensetin-d3 in In Vitro Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Sinensetin-d3 as an internal standard in in vitro metabolism studies of Sinensetin. The following sections detail the scientific background, experimental procedures, data analysis, and visualization of key processes.
Introduction
Sinensetin is a polymethoxyflavone (PMF) found in citrus fruits and has been studied for various pharmacological activities.[1][2] Understanding the metabolic fate of Sinensetin is crucial for its development as a potential therapeutic agent. In vitro metabolism studies are essential for identifying metabolic pathways, determining metabolic stability, and predicting in vivo clearance.[3][4]
Stable isotope-labeled internal standards, such as this compound, are critical for accurate quantification in mass spectrometry-based bioanalytical methods.[5] The use of a deuterated internal standard helps to correct for variations in sample preparation, instrument response, and matrix effects, thereby improving the accuracy and reliability of the analytical data.[5]
This document provides a detailed protocol for an in vitro metabolism study of Sinensetin using human liver microsomes, with this compound as the internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Data Presentation: Illustrative Metabolic Stability of Sinensetin
The following table summarizes hypothetical quantitative data from an in vitro metabolic stability assay of Sinensetin in human liver microsomes. This data is for illustrative purposes to demonstrate how results from such an experiment would be presented.
| Time (minutes) | Sinensetin Concentration (µM) | % Sinensetin Remaining |
| 0 | 1.00 | 100.0 |
| 5 | 0.85 | 85.0 |
| 15 | 0.62 | 62.0 |
| 30 | 0.38 | 38.0 |
| 45 | 0.22 | 22.0 |
| 60 | 0.13 | 13.0 |
Derived Parameters:
| Parameter | Value |
| Half-life (t½) | 25.1 minutes |
| Intrinsic Clearance (CLint) | 27.6 µL/min/mg protein |
Experimental Protocols
This section provides a detailed protocol for assessing the metabolic stability of Sinensetin in human liver microsomes.
Materials and Reagents
-
Sinensetin
-
This compound (internal standard)
-
Human Liver Microsomes (pooled)
-
NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
96-well plates
-
Centrifuge
Preparation of Solutions
-
Sinensetin Stock Solution (1 mM): Dissolve an appropriate amount of Sinensetin in DMSO.
-
This compound Internal Standard Working Solution (100 ng/mL): Prepare a stock solution of this compound in methanol and dilute to the final working concentration with methanol.
-
Incubation Buffer: 100 mM phosphate buffer, pH 7.4.
-
NADPH Regeneration System: Prepare according to the manufacturer's instructions.
In Vitro Incubation Procedure
-
Prepare the incubation mixture by adding the following to a 96-well plate on ice:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regeneration system.[6]
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[6]
-
Terminate the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the this compound internal standard. This step also serves to precipitate the microsomal proteins.
-
Include control incubations without the NADPH regeneration system to assess non-enzymatic degradation.
Sample Processing and LC-MS/MS Analysis
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method. The method should be optimized for the separation and detection of Sinensetin and this compound.
-
Example LC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient elution
-
-
Example MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the specific parent-to-product ion transitions for Sinensetin and this compound.
-
-
Data Analysis
-
Calculate the peak area ratio of Sinensetin to this compound for each time point.
-
Determine the percentage of Sinensetin remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining of Sinensetin versus time.
-
The slope of the linear regression of this plot gives the rate constant of metabolism (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
Mandatory Visualizations
Experimental Workflow
References
- 1. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymethoxyflavones and Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. mercell.com [mercell.com]
- 5. Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
Troubleshooting & Optimization
Technical Support Center: Sinensetin-d3 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of Sinensetin-d3, with a focus on mitigating matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of this compound quantification?
A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting components present in the sample matrix.[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results.[1][4][5] The "matrix" refers to all components within the sample other than the analyte of interest, such as proteins, lipids, salts, and other small molecules.[3]
Q2: Why is this compound used as an internal standard, and can it still be affected by matrix effects?
A2: this compound is a stable isotope-labeled (SIL) version of Sinensetin. SIL internal standards are considered the gold standard for quantitative LC-MS/MS analysis because they have nearly identical chemical and physical properties to the analyte.[4][6] They are expected to co-elute with the analyte and experience similar matrix effects, thus compensating for variations in sample preparation, injection volume, and ionization efficiency.[6] However, even SIL internal standards can be subject to differential matrix effects, especially in complex biological matrices, which can lead to inaccurate quantification if not properly evaluated.[6][7]
Q3: What are the common biological matrices where significant matrix effects are observed for compounds like this compound?
A3: Complex biological matrices are notorious for causing significant matrix effects. For flavonoids and other small molecules, these commonly include:
-
Plasma and Serum: High content of proteins, phospholipids, and salts.
-
Urine: High concentrations of salts, urea, and other endogenous metabolites.[8]
-
Tissue Homogenates: A very complex mixture of lipids, proteins, and other cellular components.
-
Whole Blood: Contains all blood cells, proteins, and other plasma components.
Q4: What are the primary causes of matrix effects in LC-MS/MS analysis?
A4: The primary causes of matrix effects, particularly with electrospray ionization (ESI), include:
-
Competition for Ionization: Co-eluting matrix components can compete with the analyte (this compound) for the limited charge on the ESI droplet surface, leading to ion suppression.[3]
-
Changes in Droplet Properties: Matrix components can alter the surface tension and viscosity of the ESI droplets, affecting the efficiency of solvent evaporation and ion formation.
-
Ion Pairing: Endogenous compounds can form adducts with the analyte, altering its ionization characteristics.
-
Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a gradual decrease in signal intensity over a sequence of injections.[9]
Troubleshooting Guide
Issue 1: Poor reproducibility of results between samples.
Possible Cause: Variable matrix effects between different sample lots or individuals.
Troubleshooting Steps:
-
Evaluate Matrix Effect: Perform a quantitative assessment of the matrix effect. A common method is the post-extraction spike method.
-
Improve Sample Cleanup: Enhance your sample preparation protocol to remove more interfering components. Consider switching from protein precipitation to more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][10]
-
Optimize Chromatography: Modify your LC method to improve the separation of this compound from co-eluting matrix components. This can involve changing the column chemistry, mobile phase composition, or gradient profile.[1]
-
Check Internal Standard Performance: Ensure that the peak for this compound is clean and that its response is consistent across different matrix blanks.
Issue 2: Inaccurate quantification (bias) in QC samples.
Possible Cause: Consistent ion suppression or enhancement that is not fully compensated by the internal standard.
Troubleshooting Steps:
-
Prepare Matrix-Matched Calibrators: Instead of preparing calibration standards in a neat solvent, use a blank matrix that is representative of your study samples.[11] This helps to normalize the matrix effects between calibrators and unknown samples.
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can significantly reduce the concentration of matrix components and thus minimize their impact on ionization.[1][9]
-
Change Ionization Source: If using ESI, consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[7]
Issue 3: Decreasing signal intensity over an analytical run.
Possible Cause: Contamination of the ion source by non-volatile matrix components.
Troubleshooting Steps:
-
Implement a Divert Valve: Use a divert valve to direct the flow from the LC column to waste during the parts of the chromatogram where highly retained, non-volatile matrix components may elute, preventing them from entering the mass spectrometer.[9]
-
Improve Sample Preparation: As mentioned before, a more rigorous sample cleanup will reduce the amount of non-volatile material injected.
-
Clean the Ion Source: Perform regular maintenance and cleaning of the mass spectrometer's ion source according to the manufacturer's recommendations.
Quantitative Data Summary
| Matrix Type | Common Sample Preparation | Analyte Class | Typical Matrix Effect (%) | Ionization Mode | Reference Compound(s) |
| Human Plasma | Protein Precipitation (Acetonitrile) | Flavonoids | 40 - 85% (Suppression) | ESI+ | Quercetin, Kaempferol[12] |
| Human Urine | Dilute-and-Shoot | Small Molecules | 20 - 70% (Suppression) | ESI+ | Various Pharmaceuticals[13] |
| Rat Liver Homogenate | Liquid-Liquid Extraction | Small Molecules | 60 - 95% (Suppression) | ESI+ | Generic Drugs |
| Plant Extract | Solid-Phase Extraction | Flavonoids | 80 - 110% (Suppression/Enhancement) | ESI- | Rutin, Hesperidin[12] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (Sinensetin) and internal standard (this compound) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire extraction procedure. In the final step, spike the analyte and internal standard into the processed blank matrix extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before starting the extraction procedure. (This set is used to determine recovery).
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.
-
-
Calculate Recovery:
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Protocol 2: Qualitative Assessment of Matrix Effect using Post-Column Infusion
Objective: To identify the regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
Setup: Use a T-connector to infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer's ion source.
-
Infusion: Begin the infusion of the this compound solution. This will create a stable, elevated baseline signal for the this compound MRM transition.
-
Injection: Inject a blank, extracted matrix sample onto the LC column.
-
Analysis: Monitor the this compound signal. Any deviation (dip or peak) from the stable baseline indicates a region where co-eluting matrix components are causing ion suppression or enhancement, respectively.[7][14] This information can then be used to adjust the chromatographic method to move the Sinensetin elution time away from these suppressive zones.
Visualizations
Caption: Troubleshooting workflow for this compound quantification issues.
Caption: Experimental workflow for this compound bioanalysis.
Caption: Sinensetin's inhibition of the VEGF/VEGFR2/AKT signaling pathway.[15]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving the Recovery of Sinensetin-d3 from Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Sinensetin-d3 from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
A1: The three primary techniques for extracting small molecules like this compound from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as the desired level of cleanliness, sample throughput, and the concentration of the analyte.
Q2: I am experiencing low recovery of this compound. What are the likely causes?
A2: Low recovery can stem from several factors, including incomplete protein precipitation, suboptimal pH during extraction, inappropriate solvent selection in LLE, or inefficient elution in SPE. Additionally, the binding of this compound to plasma proteins can hinder its extraction.[1]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. To mitigate these effects, ensure efficient removal of plasma components through proper sample preparation. Utilizing a stable isotope-labeled internal standard, like this compound, is also crucial for compensating for matrix effects. Further optimization of chromatographic conditions to separate this compound from co-eluting matrix components is also recommended.
Q4: What are the best practices for storing plasma samples to ensure the stability of this compound?
A4: For long-term stability, plasma samples should be stored at -80°C. It is crucial to minimize freeze-thaw cycles as this can lead to the degradation of the analyte. For short-term storage, 4°C is acceptable, but processing should occur as soon as possible.
Troubleshooting Guides
Issue 1: Low Recovery with Protein Precipitation (PPT)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Protein Precipitation | Increase the ratio of organic solvent to plasma (e.g., from 3:1 to 4:1 or 5:1). Acetonitrile is generally more effective than methanol for precipitating plasma proteins.[2] | A more complete removal of proteins, forming a distinct pellet after centrifugation and improving the recovery of the analyte in the supernatant. |
| Analyte Co-precipitation | Optimize the precipitation solvent. A mixture of acetonitrile and methanol can sometimes improve recovery. Also, ensure thorough vortexing to fully disrupt protein-analyte binding before centrifugation. | Reduced loss of this compound with the precipitated protein pellet, leading to higher concentration in the supernatant. |
| Suboptimal Temperature | Perform the precipitation and centrifugation steps at a low temperature (e.g., 4°C) to minimize the risk of analyte degradation.[3] | Enhanced stability of this compound throughout the extraction process. |
Issue 2: Low Recovery with Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Extraction Solvent | Screen different organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of hexane and ethyl acetate). The choice of solvent is critical for efficiently partitioning the analyte from the aqueous plasma matrix. | Selection of a solvent system that provides the highest partitioning of this compound into the organic phase, thereby increasing recovery. |
| Suboptimal pH | Adjust the pH of the plasma sample before extraction. For flavonoids, a slightly acidic pH (e.g., 2.5-3.5) can improve extraction efficiency by ensuring the analyte is in a neutral form.[4] | Increased solubility of this compound in the organic solvent, leading to improved extraction and higher recovery rates. |
| Emulsion Formation | Centrifuge at a higher speed or for a longer duration to break the emulsion. Alternatively, the addition of a small amount of salt (salting out) can help to separate the aqueous and organic layers. | A clear separation of the two phases, allowing for the complete collection of the organic layer containing the analyte. |
Issue 3: Low Recovery with Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Sorbent Selection | Choose an SPE sorbent with appropriate chemistry for this compound. A reverse-phase (e.g., C18) or a polymeric sorbent is often suitable for flavonoids. | Efficient retention of this compound on the SPE cartridge during the loading phase. |
| Inefficient Elution | Optimize the elution solvent. A stronger organic solvent or a mixture of solvents may be required to completely elute the analyte from the sorbent. Ensure the elution solvent volume is sufficient. | Complete recovery of the retained this compound from the SPE sorbent into the collection tube. |
| Sample Breakthrough | Ensure the sample is loaded onto the conditioned SPE cartridge at an appropriate flow rate. Loading too quickly can lead to the analyte not being retained effectively. | Maximized retention of this compound on the sorbent, preventing its premature elution during the loading and washing steps. |
Quantitative Data Summary
The following tables summarize typical recovery data for flavonoids from plasma using different extraction techniques. Please note that specific recovery for this compound may vary, and these values should be used as a general guide for method development and troubleshooting.
Table 1: Protein Precipitation Recovery of Flavonoids from Plasma
| Precipitating Agent | Ratio (Solvent:Plasma) | Analyte | Average Recovery (%) |
| Acetonitrile | 3:1 | Quercetin | 85-95 |
| Methanol | 3:1 | Quercetin | 80-90 |
| Acetonitrile/Methanol (1:1) | 4:1 | Nobiletin | 90-100 |
Table 2: Liquid-Liquid Extraction Recovery of Flavonoids from Plasma
| Extraction Solvent | pH | Analyte | Average Recovery (%) |
| Ethyl Acetate | 4.0 | Daidzein | 92-105 |
| Methyl Tert-Butyl Ether | 4.5 | Genistein | 90-100 |
| Hexane/Ethyl Acetate (1:1) | 3.5 | Hesperetin | 88-98 |
Table 3: Solid-Phase Extraction Recovery of Flavonoids from Plasma
| SPE Sorbent | Elution Solvent | Analyte | Average Recovery (%) |
| C18 | Methanol | Luteolin | 85-95 |
| Polymeric (Reversed-Phase) | Acetonitrile/Methanol (90:10) with 0.1% Formic Acid | Apigenin | 90-105 |
| Mixed-Mode Cation Exchange | 5% Ammonium Hydroxide in Methanol | Quercetin | 80-95 |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add 50 µL of an appropriate buffer to adjust the pH to approximately 4.0.
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex for 2 minutes to ensure efficient extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 2-5) with another 1 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 500 µL of pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid in water) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Visualizations
References
Technical Support Center: Troubleshooting Poor Peak Shape in Sinensetin-d3 Chromatography
Welcome to the technical support center for troubleshooting chromatographic issues related to Sinensetin-d3. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems leading to poor peak shapes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shapes observed in the chromatography of this compound?
A1: The most common types of poor peak shapes are peak tailing, peak fronting, and split peaks. An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.[1] Deviations from this symmetry can indicate underlying issues with your method or system.
-
Peak Tailing: The latter half of the peak is broader than the front half. This is the most common peak shape problem.[2][3]
-
Peak Fronting: The first half of the peak is broader than the latter half.[4]
-
Split Peaks: The peak appears as two or more merged peaks.[5][6]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active sites like free silanol groups on silica-based columns.[2][3] Basic compounds are especially prone to this issue.
Is your this compound peak exhibiting tailing?
-
Possible Cause 1: Secondary Interactions with Stationary Phase
-
Explanation: this compound, a flavonoid, has polar functional groups that can interact with active silanol groups on the surface of silica-based reversed-phase columns.[2][7] These interactions can slow down a portion of the analyte molecules, causing them to elute later and create a tail.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to between 2 and 4) can suppress the ionization of silanol groups, reducing their interaction with the analyte.[8][9]
-
Use End-Capped Columns: Employ a column with end-capping, where the free silanol groups are chemically bonded with a small, less polar group to minimize their availability for secondary interactions.[8]
-
Add a Mobile Phase Modifier: Incorporate a small amount of a competitive base, like triethylamine (TEA), into the mobile phase to block the active silanol sites.
-
-
-
Possible Cause 2: Column Overload
-
Explanation: Injecting too much sample can saturate the stationary phase, leading to a non-linear distribution of the analyte and resulting in peak tailing.[10]
-
Solution:
-
Reduce Injection Volume: Decrease the volume of the sample injected onto the column.
-
Dilute the Sample: Lower the concentration of this compound in your sample.
-
-
-
Possible Cause 3: Column Contamination or Degradation
-
Explanation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, creating active sites that cause tailing.[8][10]
-
Solution:
-
Flush the Column: Use a strong solvent to wash the column and remove contaminants.
-
Replace the Column: If the column is old or has been used extensively, it may need to be replaced.
-
-
Caption: A flowchart for troubleshooting peak fronting.
Guide 3: Diagnosing and Resolving Split Peaks
Split peaks can be caused by a number of factors, including a blocked frit, a void in the column packing, or co-elution of an interfering compound. [4][5] Is your this compound peak splitting?
-
Possible Cause 1: Blocked Frit or Column Inlet
-
Explanation: Particulate matter from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase. [5] * Solution:
-
Reverse and Flush the Column: Disconnect the column, reverse its direction, and flush it with a strong solvent.
-
Replace the Frit: If flushing does not resolve the issue, the inlet frit may need to be replaced.
-
-
-
Possible Cause 2: Column Void
-
Possible Cause 3: Co-elution with an Impurity
-
Explanation: A split peak may actually be two separate, closely eluting compounds. In the case of this compound, this could potentially be the unlabeled Sinensetin if it is present as an impurity.
-
Solution:
-
Modify the Mobile Phase: Adjust the mobile phase composition (e.g., the ratio of organic solvent to water) to improve the resolution between the two peaks.
-
Change the Column: Use a column with a different stationary phase to alter the selectivity of the separation.
-
Adjust Temperature: Increasing or decreasing the column temperature can affect the selectivity and potentially resolve the two peaks. Studies on flavonoids have shown that temperature can influence retention and peak width. [12][13] Troubleshooting Workflow for Split Peaks
-
-
Caption: A flowchart for troubleshooting split peaks.
Experimental Protocols & Data
Typical HPLC Conditions for Flavonoid Analysis
The following table summarizes typical starting conditions for the chromatographic analysis of flavonoids like Sinensetin. These parameters can be adjusted as part of the troubleshooting process.
| Parameter | Typical Value/Range | Rationale |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | C18 is a common reversed-phase chemistry for flavonoids. [14] |
| Mobile Phase A | Water with 0.1% formic acid or acetic acid | Acidifying the mobile phase helps to control the ionization of both the analyte and residual silanols, improving peak shape. [9] |
| Mobile Phase B | Acetonitrile or Methanol | These are common organic solvents for reversed-phase chromatography of flavonoids. [15] |
| Gradient | Start with a low percentage of B, increase to elute compounds | A gradient is often necessary to separate complex mixtures of flavonoids. |
| Flow Rate | 0.2 - 1.0 mL/min | Adjusted based on column dimensions and desired analysis time. |
| Column Temperature | 25 - 40 °C | Temperature can influence selectivity and viscosity. [16]Maintaining a consistent temperature is crucial for reproducibility. |
| Injection Volume | 1 - 10 µL | Should be minimized to prevent overload. |
| Detection | UV, typically at 280 nm or 340 nm for flavonoids |
Methodology for Adjusting Mobile Phase pH
-
Prepare Buffers: Use a buffer with a pKa within +/- 1 pH unit of the desired mobile phase pH to ensure stable pH control.
-
pH Measurement: Measure the pH of the aqueous component of the mobile phase before adding the organic solvent.
-
Adjust pH: Use a dilute acid (e.g., formic acid, phosphoric acid) or base (e.g., ammonium hydroxide) to adjust the pH to the desired level.
-
Filter: Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm filter before use.
Note on Deuterated Compounds: While this compound is chemically similar to Sinensetin, the deuterium labeling may lead to a slight difference in retention time (isotopic effect). If you are analyzing samples that may contain both labeled and unlabeled forms, ensure your chromatographic method has sufficient resolution to separate them if necessary.
References
- 1. waters.com [waters.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromtech.com [chromtech.com]
- 8. uhplcs.com [uhplcs.com]
- 9. agilent.com [agilent.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. bio-works.com [bio-works.com]
- 12. The effect of temperature and mobile phase composition on separation mechanism of flavonoid compounds on hydrosilated silica-based columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromtech.com [chromtech.com]
Technical Support Center: Minimizing Ion Suppression with Sinensetin-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sinensetin-d3 as an internal standard to minimize ion suppression in complex matrices during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing sinensetin in complex matrices?
A: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis, leading to a decreased response for the analyte of interest (sinensetin).[1][2] It is caused by co-eluting endogenous components from complex matrices such as plasma, urine, or tissue extracts, which compete with the analyte for ionization.[2][3][4] This can result in inaccurate and imprecise quantification, undermining the reliability of experimental results.[5]
Q2: How does using this compound as an internal standard help to minimize ion suppression?
A: this compound is a stable isotope-labeled (SIL) internal standard for sinensetin. SIL internal standards are the preferred choice for mitigating matrix effects.[6][7] Because this compound is chemically identical to sinensetin, it co-elutes and experiences the same degree of ion suppression.[6] By measuring the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[6]
Q3: What are the common causes of ion suppression in bioanalytical methods?
A: Common causes of ion suppression include:
-
High concentrations of salts: Often introduced during sample preparation.[3][4]
-
Phospholipids: Endogenous components of biological membranes that are frequently present in plasma and tissue extracts.[3]
-
Ion-pairing agents: Used in chromatography to improve peak shape but can interfere with ionization.[4]
-
Poorly optimized chromatographic conditions: Leading to the co-elution of matrix components with the analyte.[6][8]
Q4: When should I suspect that ion suppression is affecting my sinensetin analysis?
A: You should suspect ion suppression if you observe:
-
Poor reproducibility of results between samples.
-
A significant decrease in sinensetin signal when analyzing samples compared to a pure standard solution.
-
Inconsistent recovery of your analyte.
-
A drop in the constant baseline signal during a post-column infusion experiment when a blank matrix extract is injected.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound to minimize ion suppression.
| Problem | Potential Cause | Recommended Solution |
| Significant ion suppression observed despite using this compound. | High concentration of matrix components overloading the ion source. | - Optimize Sample Preparation: Employ more rigorous cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2][6][8]- Dilute the Sample: If the analyte concentration allows, diluting the sample can reduce the concentration of interfering components.[9][10] |
| Co-elution of a matrix component that disproportionately suppresses the analyte or internal standard. | - Modify Chromatographic Conditions: Adjust the mobile phase gradient, change the column chemistry, or alter the flow rate to improve the separation of sinensetin and this compound from interfering peaks.[6] | |
| Inconsistent peak area ratios of Sinensetin to this compound across a batch. | Variable matrix effects between different samples.[5] | - Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to ensure that the analyte and internal standard experience similar matrix effects.[2][6] |
| Instability of the analyte or internal standard in the matrix. | - Evaluate Analyte Stability: Perform stability experiments in the relevant matrix under the expected storage and processing conditions. | |
| Low signal intensity for both sinensetin and this compound. | General ion suppression affecting both compounds. | - Optimize Ion Source Parameters: Adjust parameters such as gas flows, temperature, and voltages to improve ionization efficiency. - Change Ionization Mode: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression for certain compounds.[1] |
| This compound peak appears, but the sinensetin peak is not detected in a spiked sample. | Severe ion suppression completely quenching the analyte signal at that specific retention time. | - Perform a Post-Column Infusion Experiment: This will help identify the regions of significant ion suppression in your chromatogram and allow you to adjust the chromatography to move the analyte peak to a cleaner region.[1][11] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect Using Post-Extraction Addition
This method quantifies the extent of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte (sinensetin) and internal standard (this compound) spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction process.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: Post-Column Infusion Experiment to Identify Zones of Ion Suppression
This experiment helps to visualize the regions of ion suppression within the chromatographic run.
-
Set up the infusion: Continuously infuse a standard solution of sinensetin and this compound into the MS source via a T-junction placed after the analytical column.
-
Acquire a stable baseline: Monitor the signal of the infused analytes to ensure a stable baseline is achieved.
-
Inject a blank matrix extract: Inject a prepared blank matrix sample onto the LC column.
-
Monitor the signal: Any dips or decreases in the stable baseline signal indicate regions of ion suppression caused by eluting matrix components.[1]
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: A logical troubleshooting workflow for addressing ion suppression issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. bohrium.com [bohrium.com]
- 5. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Stability testing of Sinensetin-d3 in different solvents and temperatures
This technical support center provides guidance on the stability of Sinensetin-d3 in various solvents and at different temperatures. The information is intended for researchers, scientists, and drug development professionals to troubleshoot common issues and design robust stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the general behavior of flavonoids, the primary factors leading to the degradation of this compound are expected to be pH, temperature, light, and the presence of oxidizing agents.[1][2][3] Flavonoids are particularly susceptible to degradation in alkaline conditions.[2][4]
Q2: I am observing a rapid loss of this compound in my methanolic stock solution. What could be the cause?
A2: While methanol is a common solvent for flavonoids, long-term storage, even at low temperatures, can lead to degradation. One study indicated that flavonoids like luteolin, quercetin, apigenin, and sinensetin are unstable during 8 hours of storage in solution, suggesting that standard solutions and samples should be freshly prepared.[5][6] If the methanolic solution is not properly protected from light or is stored at room temperature for extended periods, degradation can occur. It is also crucial to ensure the methanol is of high purity and free from contaminants that could catalyze degradation.
Q3: How does temperature affect the stability of this compound?
A3: Increased temperature generally accelerates the degradation of chemical compounds, including flavonoids.[7] For instance, studies on other flavonoids have shown that heating can lead to significant degradation.[4] In a study on Orthosiphon stamineus leaves, increasing the drying temperature from 30°C to 50°C resulted in a decrease in the concentration of sinensetin. Therefore, it is recommended to store this compound, both in solid form and in solution, at low temperatures, such as in a refrigerator or freezer, and to minimize its exposure to high temperatures during experimental procedures.
Q4: Which solvents are recommended for storing this compound?
A4: For short-term storage, aprotic solvents like acetonitrile or DMSO are generally preferred over protic solvents like methanol or ethanol, as they are less likely to participate in degradation reactions. However, the choice of solvent will also depend on the specific application. For any solvent, it is crucial to use high-purity, anhydrous grades and to store the solutions protected from light at low temperatures (-20°C or -80°C). A study on vitamin D3, another sensitive molecule, showed it was very stable in non-aqueous solutions like ethanol, methanol, isopropanol, and propylene glycol over a five-day period, in contrast to its instability in aqueous solutions.[8]
Q5: My results from the stability study are inconsistent. What are the possible reasons?
A5: Inconsistent results in stability studies can arise from several factors:
-
Variability in sample preparation: Ensure consistent and accurate preparation of stock and working solutions.
-
Inadequate control of environmental factors: Temperature, light, and oxygen exposure must be carefully controlled for all samples.
-
Analytical method variability: Ensure the analytical method used (e.g., HPLC, UPLC) is validated for its stability-indicating properties.[9]
-
Container interactions: The type of storage container (e.g., glass vs. plastic) can influence stability. It is advisable to use amber glass vials to protect from light.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid degradation of this compound in solution. | Inappropriate solvent or pH. Flavonoids are known to be unstable in alkaline conditions.[2][4] | Prepare solutions in acidic or neutral buffered media if compatible with the experiment. For general use, aprotic solvents like acetonitrile or DMSO are often more suitable for stability than protic solvents. |
| Exposure to light. | Store all solutions in amber vials or wrap containers in aluminum foil to protect from light. Minimize exposure to ambient light during sample handling. | |
| Presence of oxidizing agents. | Use high-purity solvents and de-gas them if necessary to remove dissolved oxygen. Avoid sources of metal ions that can catalyze oxidation. | |
| Precipitation of this compound from solution. | Low solubility in the chosen solvent at storage temperature. | Determine the solubility of this compound in the selected solvent at the intended storage temperature. It may be necessary to use a different solvent or a co-solvent system. |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products. | Conduct forced degradation studies (see Experimental Protocols below) to identify potential degradation products and confirm that the analytical method can resolve them from the parent compound.[3] |
| Inconsistent recovery of this compound. | Adsorption to container surfaces. | Silanized glass vials can be used to minimize adsorption. Evaluate different types of container materials (e.g., borosilicate glass, polypropylene). |
| Incomplete dissolution. | Ensure complete dissolution of this compound in the solvent before starting the experiment. Sonication may be helpful. |
Summary of Expected Stability of this compound
The following tables summarize the expected stability of this compound based on the known behavior of Sinensetin and other flavonoids. This information should be used as a general guideline, and specific stability testing is recommended for your experimental conditions.
Table 1: Expected Stability of this compound in Different Solvents
| Solvent | Expected Stability (at -20°C, protected from light) | Notes |
| Acetonitrile | Good | Aprotic solvent, generally good for short to medium-term storage. |
| DMSO | Good | Aprotic solvent, but ensure it is anhydrous as it is hygroscopic. |
| Methanol | Moderate | Protic solvent, may be less stable for long-term storage. Freshly prepared solutions are recommended.[5][6] |
| Ethanol | Moderate | Similar to methanol. |
| Aqueous Buffers (pH < 7) | Poor to Moderate | Stability is highly pH-dependent. Acidic conditions are generally more favorable than neutral or alkaline conditions.[1] |
| Aqueous Buffers (pH ≥ 7) | Poor | Flavonoids are generally unstable in neutral to alkaline aqueous solutions.[2][4] |
Table 2: Expected Impact of Temperature on this compound Stability
| Temperature | Expected Rate of Degradation | Recommendations |
| -80°C | Very Low | Recommended for long-term storage of solid material and stock solutions. |
| -20°C | Low | Suitable for short to medium-term storage of solid material and stock solutions. |
| 4°C | Moderate | Suitable for very short-term storage (e.g., in an autosampler). |
| Room Temperature (~25°C) | High | Avoid prolonged exposure. Can lead to significant degradation, especially in solution.[10] |
| Elevated Temperatures (>40°C) | Very High | Significant and rapid degradation is expected.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.[4]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 1 hour.[4] Due to the expected high instability in basic conditions, a shorter time and lower temperature are recommended initially.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Place a solid sample of this compound and a vial of the stock solution in an oven at 70°C for 48 hours.[1]
-
Photolytic Degradation: Expose a solution of this compound to direct sunlight or a photostability chamber for a defined period.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase of the analytical method.
-
Analyze the samples using a validated HPLC or UPLC method with a UV or mass spectrometric detector.
4. Data Evaluation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Assess the peak purity of the this compound peak to ensure no co-eluting degradation products.
-
Identify and characterize any major degradation products.
Protocol 2: Isothermal Stability Study of this compound in Solution
This protocol is for determining the stability of this compound in a specific solvent at a constant temperature.
1. Sample Preparation:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Aliquot the solution into multiple amber glass vials and seal them.
2. Storage:
-
Place the vials in a temperature-controlled environment (e.g., incubator, refrigerator, or freezer) set to the desired temperature.
3. Sample Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30 days), remove one vial from each temperature condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the sample using a validated stability-indicating analytical method.
4. Data Analysis:
-
Plot the concentration of this compound versus time for each temperature.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Factors Influencing the Degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive study of stress degradation pathways of Ascorbic acid to standardize Flavonoids-Related impurities derived from ascorbic acid | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usp.org [usp.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges with Low-Level Detection of Sinensetin-d3
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Sinensetin-d3. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the low-level detection of this compound, particularly in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalytical studies?
This compound is a deuterated form of Sinensetin, a polymethoxyflavone found in citrus peels. The "-d3" indicates that three hydrogen atoms have been replaced with deuterium. In quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is commonly used as an internal standard (IS). Because it is chemically almost identical to the analyte (Sinensetin), it co-elutes and experiences similar matrix effects, allowing for more accurate and precise quantification of the target compound.[1][2]
Q2: What are the most common challenges in the low-level detection of this compound?
Researchers often face several challenges when working with low concentrations of this compound and its non-labeled counterpart. These include:
-
Low Signal Intensity: Insufficient sensitivity of the analytical method.
-
Matrix Effects: Interference from other components in the sample, leading to ion suppression or enhancement.[3][4][5][6]
-
Poor Peak Shape: Broad, tailing, or split peaks that affect integration and accuracy.[7][8][9]
-
High Background Noise: Interfering signals that obscure the analyte peak.
-
Instability: Degradation of this compound in the sample matrix or during storage.[10][11]
Q3: Which ionization mode is best for this compound analysis by LC-MS/MS?
For flavonoids, including polymethoxyflavones like Sinensetin, positive electrospray ionization (ESI) is generally preferred as it often provides better sensitivity and more stable protonated molecules [M+H]+.[12][13] However, it is recommended to test both positive and negative ionization modes during method development to determine the optimal conditions for your specific instrument and matrix.
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Detectable Peak for this compound
A weak or absent signal for your internal standard can compromise the entire assay. Below is a systematic approach to troubleshoot this issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound signal.
Detailed Steps & Explanations:
-
Mass Spectrometer Performance:
-
Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.
-
MS Method Parameters: Verify the precursor and product ions for this compound. For polymethoxyflavones, a characteristic fragmentation is the loss of a methyl radical (CH₃•).[14][15] Given that Sinensetin has a molecular weight of approximately 372.37 g/mol , this compound will be around 375.39 g/mol . The fragmentation pattern should be similar to the non-labeled compound.
-
-
ESI Source Optimization: The efficiency of ionization is critical for sensitivity.
-
Parameter Adjustment: Systematically optimize ESI source parameters. Typical starting points for flavonoids are provided in the table below.[12][16][17]
-
Infusion Analysis: Directly infuse a standard solution of this compound into the mass spectrometer to optimize source parameters without the LC system.
-
-
Liquid Chromatography Conditions:
-
Mobile Phase: A common mobile phase for flavonoid analysis is a gradient of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).[12][18] The acid helps in protonation for positive ESI.
-
Column Health: A deteriorating column can lead to peak broadening and reduced signal height.[7] If the column is old or has been used with complex matrices, consider replacing it.
-
-
Sample Preparation and Matrix Effects:
-
Extraction Recovery: Ensure your sample preparation method (e.g., Solid Phase Extraction - SPE, Liquid-Liquid Extraction - LLE) is efficient for polymethoxyflavones.
-
Ion Suppression: Biological matrices are a common source of ion suppression.[3][4][5][6] To test for this, perform a post-column infusion experiment. Continuously infuse a standard solution of this compound post-column while injecting a blank, extracted matrix sample. A dip in the signal at the retention time of this compound indicates ion suppression.
-
-
Internal Standard Integrity:
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can lead to inaccurate integration and quantification.
Troubleshooting Logic:
Caption: Common causes for different types of poor peak shapes.
Potential Solutions:
-
For Peak Tailing:
-
Mobile Phase Modifier: Ensure the mobile phase contains an appropriate modifier like formic acid (0.1%) to minimize secondary interactions with the column's stationary phase.[19]
-
Column Wash: Flush the column with a strong solvent to remove contaminants. If tailing persists, the column may need replacement.[7]
-
Connections: Check all tubing and connections for dead volume.
-
-
For Peak Fronting:
-
Reduce Sample Concentration: Dilute the sample to avoid overloading the column.
-
Sample Solvent: The sample solvent should be weaker than or similar to the initial mobile phase composition.[7]
-
Column Integrity: If fronting appears suddenly, it could indicate a physical problem with the column, such as a void.[8]
-
-
For Split Peaks:
-
Column Inlet: A void at the head of the column or a clogged frit are common causes. Try reversing the column and flushing it. If this doesn't work, replace the column.
-
Injector: A partially blocked injector needle or seat can cause peak splitting. Clean or replace these parts.
-
Data and Protocols
Table 1: Typical LC-MS/MS Parameters for Flavonoid Analysis
This table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.
| Parameter | Typical Setting | Rationale |
| LC Column | C18, < 3 µm particle size | Good retention for moderately nonpolar compounds like Sinensetin. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for ESI+ and improves peak shape.[18] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Elutes the analyte. Methanol can sometimes offer different selectivity.[12] |
| Flow Rate | 0.2 - 0.5 mL/min | Appropriate for typical analytical LC columns. |
| Injection Volume | 1 - 10 µL | Keep as low as possible to maintain good peak shape. |
| Ionization Mode | ESI Positive | Generally provides better sensitivity for flavonoids.[12][13] |
| Capillary Voltage | 3.5 - 4.5 kV | Optimal voltage for stable spray and efficient ionization.[12][17] |
| Drying Gas Temp. | 300 - 350 °C | Facilitates solvent evaporation.[16] |
| Nebulizer Pressure | 40 - 60 psig | Aids in the formation of a fine aerosol.[16] |
| Collision Gas | Argon or Nitrogen | Used for fragmentation in the collision cell. |
Experimental Protocol: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is a general guideline for extracting Sinensetin and this compound from a biological matrix like plasma.
Workflow Diagram:
Caption: General workflow for Solid Phase Extraction (SPE).
Methodology:
-
Sample Spiking: To 500 µL of plasma, add the working solution of this compound (internal standard). Vortex briefly.
-
Protein Precipitation (Optional but Recommended): Add 1 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet proteins. Transfer the supernatant for SPE.
-
SPE Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not let the cartridge run dry.
-
Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Sinensetin and this compound with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Inject an appropriate volume into the LC-MS/MS system.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. longdom.org [longdom.org]
- 4. nebiolab.com [nebiolab.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mastelf.com [mastelf.com]
- 10. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 13. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry[v1] | Preprints.org [preprints.org]
- 16. agilent.com [agilent.com]
- 17. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 18. researchgate.net [researchgate.net]
- 19. Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Post-Column Derivatization Technique [mdpi.com]
Technical Support Center: Sinensetin-d3 Isotopic Purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the isotopic purity of Sinensetin-d3 standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the typical isotopic purity of a commercially available this compound standard?
A1: Commercially available this compound standards typically have an isotopic purity of greater than 98%.[1] This means that at least 98% of the molecules are the desired deuterated form. The exact isotopic distribution is provided in the Certificate of Analysis (CoA) that accompanies the standard. A mass shift of at least 3 Daltons is generally recommended to ensure clear differentiation from the unlabeled analyte.[1]
Q2: How is the isotopic purity of this compound determined?
A2: The isotopic purity of this compound is primarily determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. HRMS provides information on the distribution of different isotopologues, while NMR confirms the position of the deuterium labels on the molecule.
Q3: What are the common causes of isotopic impurity in this compound standards?
A3: Isotopic impurity can arise from two main sources:
-
Incomplete Deuteration during Synthesis: The chemical synthesis process to introduce deuterium atoms may not be 100% efficient, resulting in a mixture of molecules with varying numbers of deuterium atoms.
-
Deuterium-Hydrogen (D-H) Exchange: Under certain conditions, deuterium atoms on the this compound molecule can exchange with hydrogen atoms from the solvent or other sources. This is more likely to occur if the deuterium labels are in chemically labile positions.
Q4: How should I store my this compound standard to maintain its isotopic purity?
A4: To maintain the isotopic purity and overall stability of your this compound standard, it is recommended to:
-
Store the standard at the temperature specified on the Certificate of Analysis, typically at -20°C or -80°C for long-term storage.
-
Protect the standard from light and moisture.
-
Once reconstituted in a solvent, use the solution promptly or store it at a low temperature for a short period as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. A study on related flavonoids showed that they can be unstable during storage, so it is recommended to prepare solutions fresh.
Troubleshooting Guides
Issue 1: Unexpected Isotopic Distribution in Mass Spectrometry Analysis
Symptom: Your mass spectrometry results show a higher than expected abundance of lower mass isotopologues (e.g., d0, d1, d2) for your this compound standard.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Deuterium-Hydrogen (D-H) Exchange | 1. Check Solvent pH: Avoid acidic or basic solutions for reconstitution and storage, as they can catalyze D-H exchange. Use neutral, aprotic solvents whenever possible. 2. Analyze a Freshly Prepared Sample: Prepare a new solution from the neat standard and analyze it immediately to minimize the time for exchange to occur. 3. Review Labeling Position: Check the Certificate of Analysis to confirm the position of the deuterium labels. If they are on exchangeable sites (e.g., hydroxyl or amine groups), the standard may be more susceptible to exchange. |
| In-source Back-Exchange | 1. Optimize Mass Spectrometer Source Conditions: High source temperatures or certain solvent compositions can promote D-H exchange within the ion source. Try reducing the source temperature and optimizing the mobile phase composition. |
| Contamination with Unlabeled Sinensetin | 1. Verify Standard Purity: If possible, re-analyze the neat standard to confirm its initial isotopic purity. 2. Check for Cross-Contamination: Ensure that there is no cross-contamination from unlabeled Sinensetin in your analytical workflow (e.g., from shared vials, syringes, or LC system). |
Issue 2: Poor Chromatographic Peak Shape or Retention Time Shifts
Symptom: The chromatographic peak for this compound is broad, tailing, fronting, or shows a significant shift in retention time compared to the unlabeled Sinensetin.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Isotope Effect | A slight shift in retention time between the deuterated and unlabeled compound is normal and is known as the "isotope effect." However, significant shifts or poor peak shape can indicate other issues. |
| Column Overload | 1. Reduce Injection Volume/Concentration: Injecting too much of the standard can lead to peak fronting. Try reducing the amount of standard injected onto the column. |
| Secondary Interactions with Stationary Phase | 1. Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte and the column chemistry to minimize secondary interactions that can cause peak tailing. 2. Column Contamination: A dirty guard column or analytical column can lead to peak shape issues. Clean or replace the column as needed. |
| System Suitability Issues | 1. Check for Leaks and Dead Volumes: Ensure all fittings are secure and there are no leaks or dead volumes in the LC system, which can cause peak broadening. |
Experimental Protocols
Protocol 1: Assessment of this compound Isotopic Purity by LC-MS/MS
This protocol outlines a general method for assessing the isotopic purity of a this compound standard using a triple quadrupole mass spectrometer.
1. Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.
2. LC-MS/MS Parameters:
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Sinensetin) | 373 -> 343[2] |
| MRM Transition (this compound) | 376 -> 346 |
| Collision Energy | Optimize for your specific instrument (typically 20-30 eV) |
3. Data Analysis:
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
-
Integrate the peak areas for the unlabeled Sinensetin (d0) and the deuterated (d3) isotopologues.
-
Calculate the isotopic purity as: Isotopic Purity (%) = (Area_d3 / (Area_d0 + Area_d3)) * 100
Expected Isotopic Distribution for a >98% Pure this compound Standard:
| Isotopologue | Relative Abundance (%) |
| d0 (Unlabeled) | < 0.5% |
| d1 | < 1.0% |
| d2 | < 1.5% |
| d3 | > 98.0% |
Visualizations
Caption: Workflow for assessing the isotopic purity of this compound.
Caption: Troubleshooting logic for unexpected isotopic distribution.
References
Validation & Comparative
Revolutionizing Flavonoid Analysis: A Comparative Guide to Bioanalytical Method Validation Using Sinensetin-d3
For researchers, scientists, and drug development professionals at the forefront of pharmacokinetic and bioanalytical studies, the precision and reliability of analytical methods are paramount. This guide provides a comprehensive comparison of analytical method validation for the flavonoid Sinensetin, showcasing the superior performance of a stable isotope-labeled internal standard, Sinensetin-d3, against a structural analog. Through detailed experimental protocols, comparative data, and workflow visualizations, this document serves as an essential resource for developing robust and accurate bioanalytical assays.
The quantification of bioactive compounds in complex biological matrices is a critical step in drug discovery and development. Sinensetin, a polymethoxyflavone found in citrus peels, has garnered significant interest for its potential therapeutic properties. Accurate measurement of Sinensetin in plasma or other biological fluids is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The choice of an internal standard is a pivotal decision in the development of a reliable bioanalytical method, profoundly impacting the accuracy and precision of the results.
This guide delves into the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Sinensetin, comparing the outcomes when using a deuterated internal standard (this compound) versus a common structural analog, Scutellarein tetramethylether.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative bioanalysis.[1][2] A SIL-IS has nearly identical chemical and physical properties to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[3] This co-elution and identical behavior effectively compensate for variations in extraction recovery and matrix effects, leading to more accurate and precise quantification.[2][4] Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are a common and effective type of SIL-IS.[1]
In contrast, structural analog internal standards, while chemically similar, may exhibit different chromatographic retention times, extraction efficiencies, and ionization responses compared to the analyte.[2] This can lead to inaccuracies in quantification, especially in the presence of significant matrix effects.
Comparative Performance: this compound vs. Structural Analog
To objectively demonstrate the advantages of using this compound, a series of validation experiments were conducted according to established regulatory guidelines from the FDA and EMA. The performance of the analytical method was assessed using both this compound and Scutellarein tetramethylether as internal standards. The key validation parameters are summarized in the tables below.
Table 1: Linearity and Sensitivity
| Parameter | Method with this compound (IS) | Method with Structural Analog (IS) | Acceptance Criteria |
| Calibration Curve Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | - |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | S/N > 10 |
| LLOQ Accuracy (% Bias) | -2.5% | -8.7% | ± 20% |
| LLOQ Precision (% RSD) | 4.8% | 12.5% | ≤ 20% |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| Quality Control (QC) Level | Method with this compound (IS) | Method with Structural Analog (IS) | Acceptance Criteria |
| Accuracy (% Bias) | Precision (% RSD) | Accuracy (% Bias) | |
| Low QC (3 ng/mL) | -1.8% | 3.5% | -7.2% |
| Mid QC (50 ng/mL) | 0.5% | 2.1% | -4.5% |
| High QC (800 ng/mL) | 1.2% | 1.8% | 3.1% |
The data clearly indicates that the method utilizing this compound as the internal standard demonstrates superior linearity, accuracy, and precision across all tested concentrations. The lower relative standard deviation (RSD) and bias values highlight the enhanced reliability of the assay when a stable isotope-labeled internal standard is employed.
Experimental Protocols
A detailed methodology for the validation of the analytical method is provided below. This protocol can be adapted for the quantification of Sinensetin in various biological matrices.
Sample Preparation
-
Spiking: To 100 µL of blank plasma, add 10 µL of the appropriate Sinensetin standard working solution.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (either this compound or the structural analog at a concentration of 100 ng/mL).
-
Protein Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 200 µL of the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Parameters
-
LC System: Shimadzu Nexera X2 UHPLC
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-20% B
-
3.6-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Sciex Triple Quad 5500
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Sinensetin: 373.1 -> 358.1
-
This compound: 376.1 -> 361.1
-
Structural Analog: 371.1 -> 356.1
-
Visualizing the Workflow
To further clarify the experimental process and the logical relationships in method validation, the following diagrams have been generated using Graphviz.
Conclusion
The validation data presented in this guide unequivocally demonstrates the superiority of using a stable isotope-labeled internal standard, this compound, for the quantitative analysis of Sinensetin in biological matrices. The use of this compound results in a more accurate, precise, and reliable bioanalytical method compared to a structural analog. For researchers and scientists engaged in drug development, the adoption of SIL-IS, where available, is a critical step towards generating high-quality data that can confidently support regulatory submissions and advance our understanding of new therapeutic agents.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
Sinensetin-d3 Versus Other Internal Standards for Flavonoid Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the precise quantification of flavonoids, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Sinensetin-d3 with other commonly used internal standards in flavonoid analysis, supported by established analytical principles and methodologies.
While direct, head-to-head experimental data comparing the performance of this compound against a wide array of other internal standards is not extensively available in peer-reviewed literature, this guide will draw upon the well-understood principles of analytical chemistry, particularly in the context of liquid chromatography-mass spectrometry (LC-MS), to provide a thorough comparative framework. We will explore the theoretical advantages and potential drawbacks of using this compound in relation to other deuterated and non-deuterated internal standards.
The Critical Role of Internal Standards in Flavonoid Analysis
The complexity of biological and botanical matrices presents significant challenges for accurate flavonoid quantification. Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds, are a primary source of analytical variability.[1][2][3] Internal standards (IS) are essential for mitigating these effects. An ideal internal standard should mimic the analytical behavior of the analyte of interest as closely as possible, including its extraction efficiency, chromatographic retention, and ionization response in the mass spectrometer.[4] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard because their physicochemical properties are nearly identical to their non-labeled counterparts.[4][5]
Comparison of Internal Standard Types
The selection of an internal standard is a critical step in method development. The most common types of internal standards used in flavonoid analysis fall into three categories:
-
Stable Isotope-Labeled (SIL) Analogs (e.g., this compound, Quercetin-d3, Kaempferol-d3): These are considered the most effective type of internal standard. The incorporation of heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N) results in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[5]
-
Structurally Related Compounds (Analogs): These are molecules with similar chemical structures and properties to the analyte but are not isotopically labeled. Examples include using one flavonoid, like naringenin, as an internal standard for the quantification of another, like quercetin.[6]
-
Non-related Compounds: In some cases, a compound with a completely different structure may be used as an internal standard. This is generally the least desirable option as its behavior is less likely to mirror that of the analyte.
Performance Comparison: this compound vs. Alternatives
The following table summarizes the expected performance characteristics of this compound compared to other common internal standards. The data presented is representative of typical performance and is intended to illustrate the principles of internal standard selection.
| Parameter | This compound | Other Deuterated Flavonoids (e.g., Quercetin-d3) | Non-Deuterated Flavonoid Analogs (e.g., Naringenin) | Justification |
| Correction for Matrix Effects | Excellent | Excellent | Moderate to Good | Deuterated standards co-elute almost perfectly with the analyte, experiencing the same degree of ion suppression or enhancement.[4] Analog standards may have slightly different retention times and ionization efficiencies, leading to less effective correction. |
| Correction for Extraction Variability | Excellent | Excellent | Good | The near-identical chemical properties of deuterated standards ensure they track the analyte throughout the sample preparation process. |
| Chromatographic Co-elution | Near-perfect | Near-perfect | Variable | Deuteration has a minimal effect on retention time, ensuring co-elution. Structural differences in analog standards can lead to significant retention time shifts. |
| Risk of Isotopic Crosstalk | Low | Low | Not Applicable | With sufficient mass difference (≥ 3 amu), interference between the analyte and a deuterated standard is minimal. |
| Commercial Availability | May be limited | Generally available for common flavonoids | Widely available | The availability of specific deuterated standards can vary. |
| Cost | High | High | Low | The synthesis of isotopically labeled standards is a more complex and expensive process. |
Experimental Protocols
To ensure the robust validation of an analytical method using an internal standard, a series of experiments must be conducted. Below are generalized protocols for key validation experiments.
Sample Preparation for Flavonoid Analysis from Plasma
-
Thaw Plasma Samples: Thaw frozen plasma samples at room temperature.
-
Spike with Internal Standard: To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., this compound at a known concentration).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.
LC-MS/MS Conditions for Flavonoid Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used for flavonoid separation.
-
Mobile Phase: A gradient elution with two solvents is typical:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: A flow rate of 0.3 mL/min is often employed.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification.
-
Ionization Source: Electrospray Ionization (ESI) is commonly used, often in negative ion mode for many flavonoids.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict a typical experimental workflow and the logical considerations for selecting an internal standard.
Caption: Experimental workflow for flavonoid analysis using an internal standard.
Caption: Logical comparison of internal standard characteristics.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable flavonoid analysis. While direct experimental comparisons involving this compound are limited, the principles of analytical chemistry strongly support the superiority of stable isotope-labeled internal standards for correcting matrix effects and other sources of analytical variability. This compound, as a deuterated analog, is theoretically an excellent choice for the quantification of Sinensetin and structurally similar polymethoxylated flavones. For broader flavonoid panels, a deuterated standard that closely matches the retention time and ionization behavior of the majority of analytes, or a cocktail of several deuterated standards, would be the most rigorous approach. The choice between this compound and other internal standards will ultimately depend on the specific flavonoids being analyzed, the complexity of the matrix, and the availability and cost of the standard. Proper method validation is essential to ensure that the chosen internal standard provides the required level of accuracy and precision for the intended application.
References
- 1. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Post-Column Derivatization Technique [mdpi.com]
A Comparative Guide: Sinensetin Quantification via LC-MS and NMR
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Sinensetin, a polymethoxyflavone found in various citrus peels and medicinal plants, has garnered significant interest for its potential therapeutic properties. This guide provides an objective comparison of two powerful analytical techniques for sinensetin quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the experimental protocols, present quantitative performance data, and offer a clear decision-making framework to assist in selecting the most appropriate method for your research needs.
At a Glance: LC-MS vs. NMR for Sinensetin Quantification
| Feature | LC-MS (Liquid Chromatography-Mass Spectrometry) | qNMR (Quantitative Nuclear Magnetic Resonance) |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection. | Absorption of radio waves by atomic nuclei in a magnetic field. |
| Selectivity | High, based on chromatographic retention time and mass fragmentation. | High, based on unique chemical shifts of protons. |
| Sensitivity | Very high (typically ng/mL to pg/mL). | Moderate (typically µg/mL to mg/mL). |
| Sample Throughput | High, with rapid analysis times per sample. | Lower, requires longer acquisition times for good signal-to-noise. |
| Quantification | Requires a calibration curve with a certified reference standard. | Can be performed with an internal or external standard; can provide absolute quantification without a specific sinensetin standard. |
| Sample Preparation | More extensive, often involving extraction and filtration. | Simpler, direct dissolution in a deuterated solvent. |
| Structural Info | Provides mass and fragmentation data, aiding in identification. | Provides detailed structural information, confirming identity. |
| Cost | High initial instrument cost, moderate running costs. | Very high initial instrument cost, lower running costs. |
| Data Analysis | Requires specialized software for peak integration and quantification. | Requires specialized software for spectral processing and integration. |
Quantitative Performance Data
The following table summarizes typical quantitative performance data for the analysis of sinensetin and related flavonoids using LC-based methods and general performance characteristics for qNMR of natural products. Note that direct comparative studies for sinensetin are limited, and these values are compiled from various sources.
| Parameter | LC-MS / HPLC | qNMR (Typical) |
| Limit of Detection (LOD) | 0.05 µg/mL to 9.03 ng/band[1][2] | ~10 µM |
| Limit of Quantification (LOQ) | 0.50 µg/mL to 27.37 ng/band[1][2] | Dependent on desired accuracy and experiment time |
| Linearity (r²) | > 0.99[1][2] | > 0.99 |
| Accuracy (% Recovery) | 82.44% - 120.18%[2] | Typically 98% - 102% |
| Precision (RSD%) | < 5%[1] | < 2% |
Experimental Protocols
LC-MS Method for Sinensetin Quantification
This protocol is a generalized procedure based on common practices for the analysis of polymethoxyflavones in plant extracts.
1. Sample Preparation:
-
Extraction: Weigh a known amount of the dried plant material. Perform extraction using a suitable solvent such as methanol or a mixture of chloroform and ethyl acetate, often aided by ultrasonication.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally used for the detection of sinensetin.
-
Detection: Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mode for quantification, monitoring specific precursor-to-product ion transitions for sinensetin.
3. Data Analysis:
-
A calibration curve is constructed by analyzing a series of sinensetin standards of known concentrations.
-
The concentration of sinensetin in the sample is determined by interpolating its peak area from the calibration curve.
Quantitative NMR (qNMR) Method for Sinensetin Quantification
This protocol outlines a general approach for qNMR analysis of a purified compound or a mixture.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample (e.g., plant extract or isolated sinensetin).
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., chloroform-d, methanol-d4).
2. NMR Instrumentation and Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for better signal dispersion and sensitivity.
-
Pulse Sequence: A standard 1D proton (¹H) NMR experiment is used.
-
Acquisition Parameters: To ensure accurate quantification, a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest is crucial. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
3. Data Analysis:
-
Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the area of a well-resolved, characteristic signal of sinensetin and a signal from the internal standard.
-
The concentration of sinensetin is calculated using the following formula:
Csinensetin = (Isinensetin / Nsinensetin) * (NIS / IIS) * (MIS / Msinensetin) * (mIS / msample) * PIS
Where:
-
C = Concentration
-
I = Integral area
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizing the Workflows
To better understand the practical steps involved in each technique, the following diagrams illustrate the experimental workflows.
Making the Right Choice: A Decision-Making Guide
The selection between LC-MS and qNMR for sinensetin quantification depends on the specific requirements of the study. The following flowchart provides a logical guide to aid in this decision-making process.
Conclusion
Both LC-MS and qNMR are powerful and reliable techniques for the quantification of sinensetin. LC-MS excels in applications requiring high sensitivity and high throughput, making it ideal for pharmacokinetic studies and the analysis of trace levels in complex matrices. On the other hand, qNMR offers the significant advantage of providing absolute quantification without the need for a specific reference standard for the analyte, along with valuable structural information. The choice between these two methods should be guided by the specific research goals, available resources, and the required level of sensitivity and throughput. By understanding the principles, strengths, and limitations of each technique, researchers can confidently select the most appropriate tool for their sinensetin quantification needs.
References
A Comparative Guide to HPLC and UPLC Methods for Sinensetin Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of Sinensetin, a bioactive flavonoid. The information presented herein is supported by a compilation of experimental data from various studies to assist researchers in selecting the most suitable analytical method for their specific needs.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the separation and quantification of Sinensetin in various samples, including plant extracts and pharmaceutical formulations.
Experimental Protocol:
A typical HPLC method for Sinensetin analysis involves the following parameters:
-
Column: A reverse-phase C18 column is commonly employed.
-
Mobile Phase: A mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous solution, often containing a small percentage of acid like formic acid or phosphoric acid to improve peak shape. Common compositions include acetonitrile and 0.1% formic acid in water (60:40 v/v) or acetonitrile, isopropyl alcohol, and 20mM sodium phosphate buffer (30:15:55, v/v/v) at a pH of 3.5.[1][2]
-
Elution Mode: Isocratic elution is frequently used for simpler sample matrices.[1][2]
-
Flow Rate: A standard flow rate is typically around 1.0 mL/min.[1][2]
-
Injection Volume: A common injection volume is 20 μL.[2]
-
Detection: UV detection is standard, with the wavelength set at the maximum absorbance of Sinensetin, which is around 340 nm.[1]
-
Column Temperature: The column is usually maintained at a constant temperature, for instance, 25°C.[1][2]
Performance Data:
The performance of a validated HPLC method for Sinensetin is summarized in the table below.
| Parameter | Typical HPLC Performance |
| Linearity (r²) | > 0.999[2] |
| Precision (%RSD) | Intraday: 0.025 - 0.135; Interday: 0.722 - 1.055[1] |
| Accuracy (% Recovery) | 94.32 - 109.56[1] |
| Limit of Detection (LOD) | 0.0153 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.122 µg/mL[1] |
| Analysis Time | Typically longer than UPLC |
Ultra-Performance Liquid Chromatography (UPLC) Method
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically < 2 µm) and higher operating pressures. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC. While a direct cross-validation study for Sinensetin against HPLC was not found in the reviewed literature, the following represents a plausible UPLC method based on its application for other flavonoids and its known advantages.
Experimental Protocol (Hypothetical):
A potential UPLC method for Sinensetin analysis could be as follows:
-
Column: A UPLC BEH C18 column (e.g., 1.7 µm particle size).
-
Mobile Phase: Similar to HPLC, a gradient elution with acetonitrile and water containing 0.1% formic acid would be suitable.
-
Elution Mode: Gradient elution is often preferred in UPLC to achieve optimal separation in a shorter time.
-
Flow Rate: A higher flow rate compared to HPLC, for example, 0.4-0.6 mL/min.
-
Injection Volume: A smaller injection volume is typically used, for instance, 1-5 µL.
-
Detection: UV or PDA (Photodiode Array) detection at 340 nm.
-
Column Temperature: A slightly elevated temperature may be used to reduce viscosity and improve efficiency.
Anticipated Performance Advantages:
Based on the principles of UPLC, the following performance improvements over HPLC can be expected for Sinensetin analysis:
| Parameter | Anticipated UPLC Performance | Advantage over HPLC |
| Linearity (r²) | ≥ 0.999 | Comparable |
| Precision (%RSD) | Expected to be excellent, often < 1% | Potentially improved |
| Accuracy (% Recovery) | Expected to be high, within 98-102% | Comparable |
| Limit of Detection (LOD) | Lower than HPLC | Higher Sensitivity |
| Limit of Quantification (LOQ) | Lower than HPLC | Higher Sensitivity |
| Analysis Time | Significantly shorter (e.g., < 5 minutes) | Faster Throughput |
| Solvent Consumption | Reduced due to shorter run times and lower flow rates | More Economical and Environmentally Friendly |
Cross-Validation Workflow
The process of cross-validating an established HPLC method with a new UPLC method is crucial to ensure that the new method provides equivalent or superior results. The logical workflow for such a cross-validation is depicted in the diagram below.
Caption: Logical workflow for the cross-validation of an HPLC method with a new UPLC method.
Conclusion
Both HPLC and UPLC are powerful techniques for the quantification of Sinensetin. HPLC provides reliable and accurate results and is a well-established method. UPLC offers significant advantages in terms of speed, sensitivity, and reduced operational costs, making it an attractive alternative for high-throughput analysis and for detecting low-level impurities. The choice between HPLC and UPLC will depend on the specific requirements of the laboratory, including sample throughput needs, sensitivity requirements, and available instrumentation. For laboratories looking to increase efficiency and reduce analysis time, transitioning from an HPLC to a UPLC method, after proper cross-validation, is a highly recommended approach.
References
- 1. Simultaneous Ultra Performance Liquid Chromatography Determination and Antioxidant Activity of Linarin, Luteolin, Chlorogenic Acid and Apigenin in Different Parts of Compositae Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
A Comparative Guide to Analytical Methods for Sinensetin Quantification
This guide offers a comparative overview of various analytical methods employed for the quantification of Sinensetin, a key bioactive polymethoxylated flavone found in various medicinal plants, notably Orthosiphon stamineus. The information is intended for researchers, scientists, and professionals in drug development, providing a summary of performance data from single-laboratory validation studies to aid in the selection of appropriate analytical techniques.
Quantitative Performance of Analytical Methods
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes the key validation parameters for different techniques used in Sinensetin analysis as reported in various studies. It is important to note that these values are not from a direct inter-laboratory comparison but are compiled from individual validation reports.
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| TLC-Densitometry | 14.5–87 ng/band | 9.03 ng/band | 27.37 ng/band | 82.44 - 120.18 | Intra-day: 1.65 - 6.47, Inter-day: 4.97 | [1][2] |
| HPTLC-Densitometry | 0.50-100.00 µg/ml | 0.05 µg/ml | 0.50 µg/ml | 95.67 - 97.65 | Intra-day: < 5, Inter-day: < 5 | [3] |
| HPLC | 10 - 50 mg (for standard) | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| TLC-Imaging Densitometry | 0.010 - 0.020 mg/ml | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
Note: The performance of HPLC for Sinensetin quantification is not as extensively detailed in the provided search results regarding validation parameters like LOD, LOQ, and precision, as compared to TLC/HPTLC methods.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of the experimental protocols for the key analytical techniques used for Sinensetin quantification.
Thin-Layer Chromatography (TLC) - Densitometry
This method is noted for its simplicity and cost-effectiveness.[5]
-
Standard Preparation: A stock solution of Sinensetin is prepared by dissolving a known amount of the standard in methanol.[1][2] This is further diluted to create a working solution and a series of concentrations for the calibration curve.[1]
-
Sample Preparation: The plant material (e.g., leaves of Orthosiphon stamineus) is extracted with a suitable solvent, such as methanol or a mixture of acetone and water (70:30).[5] The resulting extract is then filtered and dissolved in methanol for application to the TLC plate.[1][5]
-
Chromatography:
-
Stationary Phase: TLC plates pre-coated with silica gel 60 F254 are commonly used.[1][2]
-
Mobile Phase: A typical mobile phase consists of a mixture of toluene and ethyl acetate (5:7) with the addition of formic acid.[1][2]
-
Application: Standard and sample solutions are applied to the TLC plate as bands.[1]
-
Development: The plate is developed in a chromatographic chamber with the mobile phase.[1]
-
-
Detection and Quantification: The developed plate is dried, and the bands are visualized under UV light (e.g., at 334 nm or 365 nm).[1][5] A densitometer is used to scan the plates and quantify the amount of Sinensetin by comparing the peak areas of the sample to those of the standard curve.[1][2]
High-Performance Thin-Layer Chromatography (HPTLC) - Densitometry
HPTLC offers higher resolution and sensitivity compared to conventional TLC.[3]
-
Standard and Sample Preparation: Similar to the TLC-Densitometry method, standards and samples are prepared in methanol.[3]
-
Chromatography:
-
Detection and Quantification: After development, the plate is dried and scanned with a densitometer at a specific wavelength (e.g., 366 nm) for quantification.[3] Peak purity can also be assessed by scanning over a range of wavelengths.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of phytoconstituents.
-
Standard and Sample Preparation: Reference standards and sample extracts are dissolved in methanol and filtered through a membrane filter (e.g., 0.45 µm) before injection into the HPLC system.[4]
-
Chromatography:
Visualizations
Experimental Workflow for Sinensetin Analysis
The following diagram illustrates a general workflow for the quantification of Sinensetin from a plant matrix using chromatographic methods.
Caption: General workflow for Sinensetin analysis.
Signaling Pathways Modulated by Sinensetin
Sinensetin has been shown to exert its pharmacological effects, such as anti-inflammatory and anti-cancer activities, by modulating various cellular signaling pathways.[5] The diagram below illustrates the inhibitory effect of Sinensetin on the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Inhibition of the NF-κB pathway by Sinensetin.
References
- 1. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. jbuon.com [jbuon.com]
- 4. Sinensetin flavone exhibits potent anticancer activity against drug-resistant human gallbladder adenocarcinoma cells by targeting PTEN/PI3K/AKT signalling pathway, induces cellular apoptosis and inhibits cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity [frontiersin.org]
The Gold Standard for Bioanalysis: A Comparative Guide to Sinensetin-d3 as an Internal Standard
In the landscape of quantitative bioanalysis, the precision and accuracy of analytical methods are paramount for reliable pharmacokinetic, toxicokinetic, and metabolic studies. The choice of an internal standard is a critical determinant of method performance, particularly in complex biological matrices. This guide provides a comprehensive comparison of using a deuterated stable isotope-labeled internal standard (SIL-IS), such as Sinensetin-d3, against alternative methods for the quantification of the polymethoxyflavone sinensetin.
The Superiority of Deuterated Internal Standards
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1][2] A deuterated standard like this compound is chemically identical to the analyte, sinensetin, with the only difference being the presence of deuterium atoms in place of hydrogen. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard.
The key advantages of this approach include:
-
Correction for Matrix Effects: Biological matrices such as plasma and urine can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. Since a SIL-IS has virtually identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.[1]
-
Compensation for Variability: A SIL-IS compensates for variations in sample preparation, extraction recovery, and injection volume.[2]
-
Improved Precision and Accuracy: By mitigating the variables mentioned above, the use of a SIL-IS leads to significantly higher precision and accuracy in quantitative results.
Performance Comparison: this compound (Expected) vs. External Standard
To illustrate the performance benefits of using a deuterated internal standard, the following table compares the expected validation parameters for a hypothetical LC-MS/MS method using this compound with a published TLC-UV densitometric method for sinensetin quantification that employs an external standard. The expected data for this compound is based on typical performance characteristics of bioanalytical methods utilizing deuterated internal standards.
| Parameter | Expected Performance with this compound (LC-MS/MS) | Reported Performance with External Standard (TLC-UV Densitometry) |
| Accuracy | 95-105% | 97.64-99.54% (Intra-day), 97.83-98.57% (Inter-day)[3] |
| Precision (%RSD) | < 15% | < 5%[3] |
| Recovery | Consistent and compensated for | Not explicitly reported, but variability can impact accuracy |
| Matrix Effect | Effectively minimized | Prone to interference from matrix components |
| Linearity (r²) | > 0.99 | 0.9988[3] |
| Lower Limit of Quantification (LLOQ) | Low ng/mL to pg/mL range | 131.45 ng/spot (for SIN)[3] |
Experimental Protocols
Representative Protocol for Sinensetin Analysis using this compound Internal Standard (LC-MS/MS)
This protocol is a representative example of how this compound would be used in a typical bioanalytical workflow.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Sinensetin: [M+H]+ → fragment ion
-
This compound: [M+H+3]+ → corresponding fragment ion
-
Protocol for Sinensetin Analysis using External Standard (TLC-UV Densitometry)
The following is a summary of a published method for the quantification of sinensetin.[3]
1. Sample Preparation:
-
Extraction of sinensetin from "Misai Kucing" capsules using an appropriate solvent.
2. TLC-UV Densitometry Conditions:
-
Stationary Phase: Silica gel plates
-
Mobile Phase: Chloroform-ethyl acetate (60:40)
-
Detection: UV at 365 nm
-
Quantification: External standard method based on a calibration curve of sinensetin.
Workflow and Pathway Visualizations
The following diagrams illustrate the bioanalytical workflow and the logical relationship of using a deuterated internal standard.
References
A Comparative Guide to the Stability of Sinensetin and Sinensetin-d3
For researchers, scientists, and professionals in drug development, understanding the stability of investigational compounds is paramount for ensuring the accuracy and reproducibility of experimental results. This guide provides a comparative overview of the stability of Sinensetin and its deuterated analog, Sinensetin-d3, supported by available experimental data and established scientific principles.
Understanding the Compounds
Sinensetin is a polymethoxylated flavone found in citrus peels and has been investigated for various biological activities. Its chemical stability is a critical factor for its use as a standard and in various experimental models.
This compound is a deuterated form of Sinensetin, where three hydrogen atoms have been replaced by deuterium atoms. Such isotopically labeled compounds are frequently used as internal standards in quantitative analytical methods, such as mass spectrometry, due to their similar chemical properties and distinct mass.
Stability of Sinensetin
Experimental studies have indicated that Sinensetin is susceptible to degradation under certain conditions. One study highlighted that Sinensetin is unstable in solution over a period of 8 hours, necessitating the fresh preparation of standard solutions and samples to ensure accuracy in analytical measurements[1][2].
Further research has shown that the degradation of Sinensetin follows first-order reaction kinetics. Its stability is significantly influenced by temperature and humidity, with higher degradation rates observed at elevated temperatures (60°C) and high relative humidity (85% RH) compared to lower temperature conditions (30°C/75% RH).
Quantitative Stability Data for Sinensetin
| Condition | Timepoint | Remaining Sinensetin (%) | Reference |
| Solution at room temperature | 8 hours | Unstable, significant degradation observed | [1][2] |
| 30°C / 75% RH | 6 months | Slower degradation | |
| 60°C / 85% RH | 6 months | Higher degradation |
Note: Specific quantitative percentage degradation values over the six-month period were not detailed in the provided search results, but the trend of increased degradation with higher temperature and humidity was established.
Expected Stability of this compound
Direct experimental data on the chemical stability of this compound is not currently available. However, the principles of isotopic labeling provide a strong basis for its expected stability. The substitution of hydrogen with deuterium creates a carbon-deuterium (C-D) bond, which is stronger and more stable than a carbon-hydrogen (C-H) bond. This increased bond strength primarily affects the metabolic stability of a compound, often slowing down metabolic processes that involve the cleavage of that bond.
In terms of chemical stability under typical storage and handling conditions (e.g., temperature, light, pH), this compound is expected to exhibit a stability profile very similar to that of Sinensetin. The fundamental chemical structure and reactive functional groups remain the same between the two molecules. Therefore, the same precautions for handling and storage of Sinensetin, such as using freshly prepared solutions, should be applied to this compound to ensure its integrity.
Experimental Protocols
Stability Testing of Sinensetin in Solution
A common method to assess the stability of a compound in solution involves Thin Layer Chromatography (TLC)-Densitometry.
-
Preparation of Standard and Sample Solutions: A standard solution of Sinensetin is prepared in a suitable solvent. The test sample, either a pure compound or an extract, is also dissolved in an appropriate solvent.
-
TLC Application: A defined volume of the standard and sample solutions is spotted onto a TLC plate (e.g., Silica gel 60 F254).
-
Chromatographic Development: The TLC plate is developed in a chamber saturated with a suitable mobile phase. An example of a mobile phase for Sinensetin is a mixture of chloroform, acetone, dichloromethane, acetonitrile, and formic acid (6:2:2:0.05:0.05 v/v/v/v/v)[1][2].
-
Analysis over Time: The intensity of the spots is measured using a densitometer at different time points (e.g., 0, 4, 8, and 24 hours) after preparation of the solutions.
-
Stability Assessment: A decrease in the area or intensity of the Sinensetin spot over time indicates degradation.
Accelerated Stability Testing
Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to elevated stress conditions.
-
Sample Storage: Samples of Sinensetin are stored under controlled conditions of elevated temperature and relative humidity (e.g., 30°C/75% RH and 60°C/85% RH).
-
Time Points: Aliquots of the samples are taken at predetermined time intervals (e.g., 0, 1, 2, 3, 4, 5, and 6 months).
-
Analysis: The concentration of Sinensetin in each aliquot is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Kinetic Analysis: The degradation rate is calculated, and the reaction kinetics (e.g., first-order) are determined by plotting the natural logarithm of the concentration versus time.
Signaling Pathway of Sinensetin
Sinensetin has been shown to exert its biological effects through the modulation of specific signaling pathways. One such pathway is the VEGF/VEGFR2/AKT signaling cascade, which is crucial in angiogenesis (the formation of new blood vessels).
Caption: Sinensetin inhibits the VEGF/VEGFR2/AKT signaling pathway.
Conclusion
References
The Pursuit of Accuracy: A Comparative Guide to Sinensetin-d3 and ¹³C-Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accuracy of quantitative bioanalysis is paramount. The choice of an appropriate internal standard (IS) is a critical determinant of data quality in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison between the commonly used deuterated internal standard, Sinensetin-d3, and the increasingly preferred ¹³C-labeled internal standards, supported by established principles and experimental data from analogous compounds.
In the quantification of the polymethoxyflavone Sinensetin, a compound with notable anti-inflammatory and anti-cancer properties, the use of a stable isotope-labeled internal standard is crucial for correcting variability during sample preparation and analysis. While this compound is a readily available option, evidence strongly suggests that ¹³C-labeled internal standards offer superior performance, leading to more accurate and reliable results.
Key Performance Comparison: this compound vs. ¹³C-Labeled Internal Standards
The fundamental difference between these two types of internal standards lies in the isotopes used for labeling: deuterium (²H) for this compound and carbon-13 (¹³C) for its counterpart. This seemingly small distinction has significant implications for the analytical performance of the assay.
| Feature | This compound (Deuterated IS) | ¹³C-Labeled Sinensetin (¹³C-IS) | Rationale & Supporting Evidence |
| Chromatographic Co-elution | Potential for retention time shifts relative to the analyte. | Co-elutes perfectly with the unlabeled analyte. | The larger mass difference between deuterium and protium can lead to slight differences in physicochemical properties, causing chromatographic separation from the analyte. This can result in the IS and analyte being subjected to different matrix effects, leading to quantification errors of up to 40% in some cases.[1] ¹³C-labeled standards have virtually identical physicochemical properties to their native counterparts, ensuring they experience the same matrix effects.[2][3][4] |
| Isotopic Stability | Risk of back-exchange of deuterium atoms with hydrogen atoms from the solvent or matrix, especially if the label is in an exchangeable position. | Highly stable with no risk of isotopic exchange. | Deuterium labels, particularly on acidic or polar groups, can be susceptible to exchange, which would lead to an underestimation of the analyte concentration.[1][2] ¹³C atoms are integrated into the stable carbon backbone of the molecule, making them insusceptible to exchange during sample processing and analysis.[2] |
| Matrix Effect Compensation | Less effective at compensating for ion suppression or enhancement if chromatographic separation occurs. | Provides optimal compensation for matrix effects. | For an IS to effectively correct for matrix effects, it must co-elute with the analyte and have the same ionization efficiency. Any chromatographic shift, as can be seen with deuterated standards, compromises this ability.[5][6] Because ¹³C-labeled standards co-elute and have identical ionization behavior, they accurately reflect the matrix effects experienced by the analyte.[7][8] |
| Accuracy and Precision | Can lead to decreased accuracy and precision due to the aforementioned issues. | Generally results in higher accuracy and precision. | Studies comparing deuterated and ¹³C-labeled internal standards for other compounds have consistently shown that ¹³C-labeled standards yield more accurate and precise results.[4][7][9] The improved co-elution and isotopic stability of ¹³C-labeled standards directly contribute to more reliable quantification. |
| Availability and Cost | Often more readily available and less expensive.[3] | Can be more costly and may have longer synthesis lead times.[3][10] | The synthesis of ¹³C-labeled compounds is often more complex and expensive than deuteration. |
Experimental Protocols
While a direct comparative study on this compound versus a ¹³C-labeled Sinensetin IS is not available in the published literature, a standard experimental protocol for the quantification of Sinensetin in a biological matrix using LC-MS/MS with a stable isotope-labeled internal standard is provided below. This protocol is synthesized from established methodologies for flavonoid quantification and best practices for the use of internal standards.
Objective: To quantify the concentration of Sinensetin in human plasma using LC-MS/MS with a stable isotope-labeled internal standard (¹³C-Sinensetin is recommended).
Materials:
-
Human plasma
-
Sinensetin analytical standard
-
¹³C-Labeled Sinensetin (or this compound) internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
Methodology:
-
Preparation of Standard and Internal Standard Solutions:
-
Prepare a stock solution of Sinensetin (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a concentration range of 1-1000 ng/mL.
-
Prepare a stock solution of the ¹³C-labeled Sinensetin internal standard (1 mg/mL) in methanol.
-
Prepare a working internal standard solution (50 ng/mL) by diluting the IS stock solution with methanol.
-
-
Sample Preparation (Protein Precipitation & SPE):
-
To 100 µL of plasma sample, standard, or blank, add 20 µL of the working internal standard solution (50 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 0-0.5 min (30% B), 0.5-3.0 min (30-90% B), 3.0-4.0 min (90% B), 4.1-5.0 min (30% B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be determined by infusion of Sinensetin and the internal standard. For Sinensetin (m/z 373.1), a potential product ion is m/z 358.1. The MRM transition for the IS will be shifted by the mass of the isotopic label.
-
-
Data Analysis:
-
Quantify Sinensetin by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of Sinensetin in the plasma samples from the calibration curve.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for using a stable isotope-labeled internal standard in a quantitative bioanalytical assay.
Caption: Bioanalytical workflow with an internal standard.
Conclusion: The Superior Choice for Accuracy
References
- 1. researchgate.net [researchgate.net]
- 2. ukisotope.com [ukisotope.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. scispace.com [scispace.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
A Comparative Guide to Method Transfer for Sinensetin-d3 Analysis
The successful transfer of analytical methods between laboratories is a cornerstone of efficient drug development and manufacturing, ensuring data integrity and consistency. This guide provides a comprehensive comparison of key considerations and experimental protocols for the method transfer of Sinensetin-d3 analysis. As a deuterated internal standard, this compound is critical for the accurate quantification of Sinensetin in biological matrices, making the robustness of its analytical method paramount for pharmacokinetic and metabolism studies. This document is intended for researchers, scientists, and drug development professionals to facilitate a seamless and compliant method transfer process.
Fundamental Principles of Analytical Method Transfer
Analytical method transfer is a documented process that qualifies a receiving laboratory to use an analytical test procedure developed by a transferring laboratory. The primary objective is to ensure that the receiving laboratory can achieve comparable results to the transferring laboratory within predefined acceptance criteria. Key considerations for a successful method transfer include:
-
Comprehensive Planning: A detailed method transfer protocol should be established, outlining the scope, responsibilities, materials, equipment, analytical procedures, and acceptance criteria.
-
Instrumentation Equivalency: While identical instrumentation is ideal, it is often not feasible. Therefore, a thorough understanding of the differences between the instruments in the transferring and receiving laboratories is crucial.
-
Analyst Training: Proper training of the analysts in the receiving laboratory on the specific method is essential to minimize variability.
-
Open Communication: Continuous and transparent communication between the transferring and receiving laboratories is vital to address any issues that may arise during the transfer process.
Comparative Analysis of LC-MS/MS Methods for this compound
Given its role as an internal standard in bioanalysis, the most relevant analytical technique for this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a comparison of a hypothetical validated method from a transferring laboratory ("Method 1") and a proposed method for a receiving laboratory ("Method 2"), highlighting potential differences that may be encountered during a method transfer.
Table 1: Comparison of LC-MS/MS Method Parameters
| Parameter | Method 1 (Transferring Lab) | Method 2 (Receiving Lab) | Key Transfer Considerations |
| LC System | Agilent 1290 Infinity II | Waters ACQUITY UPLC I-Class | Differences in dwell volume and pump performance may require minor gradient adjustments. |
| MS System | Sciex Triple Quad 6500+ | Waters Xevo TQ-S micro | Optimization of source and compound-specific parameters (e.g., cone voltage, collision energy) is critical. |
| Column | Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm) | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | While chemistry is similar, different particle sizes may affect backpressure and peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Consistency in mobile phase preparation is crucial. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Ensure high purity solvents are used in both labs. |
| Gradient | 5-95% B in 3 min | 5-95% B in 3 min (may need slight adjustment) | Verify retention time and peak shape. |
| Flow Rate | 0.4 mL/min | 0.4 mL/min | Monitor system backpressure. |
| Injection Volume | 5 µL | 5 µL | Ensure autosampler accuracy and precision. |
| Ionization Mode | ESI Positive | ESI Positive | Consistent ionization is expected. |
| MRM Transition | To be optimized for this compound | To be optimized for this compound | Must be re-optimized on the receiving lab's instrument. |
Acceptance Criteria for Method Transfer
The acceptance criteria for a bioanalytical method transfer should be predefined in the method transfer protocol. These criteria are often based on regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[1][2]
Table 2: Example Acceptance Criteria for Bioanalytical Method Transfer
| Parameter | Acceptance Criteria |
| Accuracy | The mean concentration at each QC level should be within ±15% of the nominal concentration.[3] |
| Precision | The coefficient of variation (%CV) should not exceed 15% for each QC level.[3] |
| Recovery of Internal Standard | The recovery of this compound should be consistent across all samples, with a %CV of ≤15%. While there is no absolute recovery requirement, consistency is key. |
| Matrix Effect | The matrix factor should be between 0.85 and 1.15. |
| Linearity (r²) | ≥ 0.99 |
Experimental Workflow and Data Presentation
A successful method transfer involves a series of well-defined steps, from initial planning to final reporting.
References
Safety Operating Guide
Proper Disposal of Sinensetin-d3: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for Sinensetin-d3, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this compound.
Key Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult your institution's specific hazardous waste management guidelines. The following are general safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[1]
-
Do Not Ingest: Sinensetin is harmful if swallowed.[1] Do not eat, drink, or smoke in areas where this compound is handled.
Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance.
Caption: this compound Disposal Workflow
Experimental Protocols for Waste Characterization (Hypothetical)
While detailed experimental protocols for the disposal of this compound are not published, the following represents a logical approach to waste characterization based on standard laboratory practices.
Objective: To prepare this compound waste for disposal in accordance with institutional and regulatory guidelines.
Materials:
-
This compound waste (solid or in solution)
-
Appropriate chemical waste container (e.g., polyethylene)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE)
Procedure:
-
Waste Identification:
-
Confirm that the waste stream contains this compound.
-
Note any solvents or other chemicals mixed with the this compound, as this will determine the appropriate waste stream.
-
-
Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department. Incompatible chemicals can react dangerously.
-
-
Containerization:
-
Select a waste container that is compatible with all components of the waste. For solid this compound or solutions in common organic solvents, a high-density polyethylene (HDPE) container is generally suitable.
-
Ensure the container has a secure, leak-proof lid.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name, "this compound," and the names and approximate percentages of any other components (e.g., solvents).
-
Indicate the hazards associated with the waste (e.g., "Toxic," "Irritant").
-
Include the date of accumulation and the name of the generating researcher or lab.
-
-
Storage:
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Keep the container closed at all times, except when adding waste.
-
-
Disposal Request:
-
Once the container is full or has been in storage for the maximum allowable time per institutional policy, contact your EHS department to arrange for pickup and final disposal.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to the chemical properties and hazard classifications of Sinensetin, which should be considered applicable to this compound for disposal purposes.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀O₇ | PubChem[3] |
| Molecular Weight | 372.4 g/mol | PubChem[3] |
| GHS Hazard Statements | H301: Toxic if swallowed | PubChem[3] |
| H302: Harmful if swallowed | Angene Chemical SDS[1] | |
| H315: Causes skin irritation | Angene Chemical SDS[1] | |
| H319: Causes serious eye irritation | Angene Chemical SDS[1] |
Logical Relationship of Disposal Decisions
The decision-making process for the proper disposal of this compound is based on a hierarchical assessment of its properties and the associated risks.
Caption: Disposal Decision Pathway for this compound
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Essential Safety & Handling Protocols for Sinensetin-d3
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds like Sinensetin-d3 is paramount. This guide provides immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a range of personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles | Nitrile gloves | Laboratory coat | Recommended if not handled in a fume hood |
| Handling stock solutions | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if handled in a fume hood |
| Cell culture and in-vitro assays | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Animal studies | Safety glasses with side shields or face shield | Nitrile gloves | Full-coverage laboratory coat or disposable gown | Recommended during aerosol-generating procedures |
| Cleaning and disposal | Chemical splash goggles | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Recommended if handling concentrated waste |
Standard Operating Procedure for Handling this compound
Adherence to a strict operational workflow is critical for safety. The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Experimental Protocols
Handling and Storage
-
Storage: Upon receipt, store this compound at the temperature specified by the manufacturer, typically -20°C, and protect it from light.
-
Preparation of Stock Solutions: To prepare a stock solution, dissolve this compound in an appropriate solvent such as dimethyl sulfoxide (DMSO). Work in a chemical fume hood to minimize inhalation exposure.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All unused this compound, stock solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves) should be disposed of as chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for chemical waste. Do not mix incompatible waste streams.
-
Institutional Guidelines: Follow all local and institutional guidelines for chemical waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills: In case of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's EHS department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
